molecular formula C6H4BrClOS B1271671 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone CAS No. 57731-17-6

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Cat. No.: B1271671
CAS No.: 57731-17-6
M. Wt: 239.52 g/mol
InChI Key: YIKFQMAUWNYCHK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C6H4BrClOS and its molecular weight is 239.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(5-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFQMAUWNYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366304
Record name 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57731-17-6
Record name 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromoacetyl)-5-chlorothiophene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in synthetic organic chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a halogenated ketone featuring a thiophene ring, a common scaffold in medicinal chemistry. Its bifunctional nature, with a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₄BrClOS
Molecular Weight 239.51 g/mol
CAS Number 57731-17-6[]
Appearance Solid[]
Melting Point 72-75 °C[]
Boiling Point 309.2 °C at 760 mmHg[]
Purity Typically ≥95%[]
Storage Temperature 4 °C[]
InChI Key YIKFQMAUWNYCHK-UHFFFAOYSA-N[]
Canonical SMILES C1=C(C(=O)CBr)SC=C1Cl

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the α-bromination of its precursor, 1-(5-chlorothiophen-2-yl)ethanone. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.

Materials:

  • 1-(5-chlorothiophen-2-yl)ethanone

  • Bromine (Br₂)

  • Diethyl ether (anhydrous)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chlorothiophen-2-yl)ethanone in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine in diethyl ether dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and extract the organic phase.

  • Wash the organic layer sequentially with water and a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-(5-chlorothiophen-2-yl)ethanone in Diethyl Ether react Addition of Bromine at 0°C start->react stir Stirring at Room Temperature react->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: A schematic overview of the synthesis and purification workflow for this compound.

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds. Certified analytical data can be obtained from commercial suppliers.

Technique Expected Characteristics
¹H NMR A singlet for the methylene protons (CH₂Br) adjacent to the carbonyl group, and two doublets in the aromatic region corresponding to the protons on the thiophene ring.
¹³C NMR A signal for the carbonyl carbon, a signal for the carbon of the CH₂Br group, and four signals in the aromatic region for the carbons of the thiophene ring.
IR Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, and absorption bands corresponding to C-H, C-C, C-S, C-Cl, and C-Br bonds.
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Br, CO, and cleavage of the thiophene ring.

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic building block. The α-bromo ketone functionality is highly reactive towards a variety of nucleophiles, making it a key starting material for the synthesis of numerous heterocyclic systems.

Key Reactions:

  • Hantzsch Thiazole Synthesis: Reaction with thioamides to form substituted thiazoles, a common motif in pharmacologically active molecules.

  • Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities.

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

The reactivity of this compound makes it an important intermediate in the synthesis of compounds with potential biological activities. The thiophene ring itself is a privileged scaffold in drug discovery, known to be present in a number of approved drugs. The ability to further functionalize the molecule via the α-bromo ketone moiety allows for the creation of libraries of novel compounds for screening in drug development programs.

General Reactivity Pathway

G cluster_reactions Reactions with Nucleophiles cluster_products Product Scaffolds start This compound thioamide Thioamide start->thioamide Hantzsch Synthesis amine Amine start->amine Nucleophilic Substitution thiol Thiol start->thiol Nucleophilic Substitution thiazole Substituted Thiazoles thioamide->thiazole aminoketone α-Aminoketones amine->aminoketone thioketone α-Thioketones thiol->thioketone

Caption: Common reaction pathways for this compound with various nucleophiles.

Safety Information

This compound is classified as a corrosive substance.

  • Signal Word: Danger[]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage[]

  • GHS Pictogram: GHS05 (Corrosion)[]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated heterocyclic ketone of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, a plausible synthesis protocol, its reactivity, and potential biological applications based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 57731-17-6[1]
Molecular Formula C₆H₄BrClOS[1]
Molecular Weight 239.51 g/mol [2]
Appearance Solid[1]
Melting Point 73-75 °C[1]
Boiling Point 309.2 °C at 760 mmHg[1]
Purity Typically ≥95%[2]
InChI Key YIKFQMAUWNYCHK-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(S1)C(=O)CBr)Cl[2]
Storage Temperature 4°C[1]

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of α-bromination of ketones.[3][4]

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or a suitable inert solvent (e.g., diethyl ether, chloroform)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-5-chlorothiophene in a suitable solvent like acetic acid or diethyl ether. Cool the solution to 0-5°C using an ice bath.

  • Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure product.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Acetyl-5-chlorothiophene 2-Acetyl-5-chlorothiophene Dissolution Dissolve in Acetic Acid/Ether 2-Acetyl-5-chlorothiophene->Dissolution Cooling Cool to 0-5°C Dissolution->Cooling Bromination Add Br2 or NBS (Stirring) Cooling->Bromination Monitoring Monitor by TLC Bromination->Monitoring Quenching Quench with Na2S2O3 Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Ethanol/Hexane Concentration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Figure 1: Synthetic workflow for this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis due to its reactive α-bromoketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the construction of a wide variety of more complex molecules.

Nucleophilic Substitution Reactions

The primary reactivity of this compound involves the displacement of the bromide ion by various nucleophiles. This is a key step in the synthesis of many heterocyclic compounds. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common scaffold in many biologically active molecules.[5]

Potential as a Precursor for Biologically Active Molecules

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The title compound serves as a valuable building block for the synthesis of novel thiophene derivatives with potential therapeutic applications. For example, derivatives of piperazinyl quinolones containing a 5-bromothiophen-2-yl moiety have shown promising antibacterial activity.[3]

Biological Activity and Mechanism of Action (Inferred)

While no specific studies on the biological activity of this compound have been identified, its structural features, particularly the α-bromoketone group, suggest potential antimicrobial properties.

Postulated Antimicrobial Activity

Many α-haloketones exhibit antimicrobial activity by acting as alkylating agents.[5] They can react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition and subsequent cell death. It is plausible that this compound could act in a similar manner. Thiophene derivatives, in general, have been extensively studied for their antibacterial and antifungal activities.[6][7][8][9][10]

Hypothetical Mechanism of Action

The proposed mechanism of action involves the nucleophilic attack by a key enzymatic residue on the electrophilic α-carbon of the ketone, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme.

MechanismOfAction cluster_reactants Reactants cluster_interaction Interaction cluster_product Result Compound This compound Attack Nucleophilic Attack on α-carbon Compound->Attack Enzyme Microbial Enzyme (with Nucleophilic Residue, e.g., Cys-SH) Enzyme->Attack InactivatedEnzyme Covalently Modified (Inactive) Enzyme Attack->InactivatedEnzyme Bromide Bromide Ion (Br⁻) Attack->Bromide

Figure 2: Hypothetical mechanism of enzyme inhibition.

Spectral Data (Predicted and from Analogues)

No specific experimental spectral data (NMR, IR, MS) for this compound were found in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, such as 2-acetyl-5-chlorothiophene and other α-bromoketones.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the methylene protons adjacent to the carbonyl group.

  • Thiophene protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), showing coupling to each other.

  • Methylene protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show six distinct signals.

  • Carbonyl carbon (C=O): In the range of δ 180-195 ppm.

  • Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm).

  • Methylene carbon (-CH₂Br): A signal in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the carbonyl group.

  • C=O stretch: A strong peak in the range of 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.[11][12][13][14]

  • C-H stretches (aromatic): Peaks around 3100 cm⁻¹.

  • C=C stretches (aromatic): Peaks in the region of 1400-1600 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Major Fragmentation Pathways: Likely fragmentation would involve the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the thiophene ring (α-cleavage), leading to characteristic fragment ions.[15][16][17][18]

Safety Information

This compound is classified as a corrosive substance.[1]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501.

  • Signal Word: Danger.

  • Pictogram: GHS05 (Corrosion).

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. Its reactivity as an α-bromoketone allows for a variety of chemical transformations. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active thiophene derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, especially in the area of antimicrobial research. Researchers should exercise appropriate caution when handling this corrosive compound.

References

An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Identity

This compound is a halogenated heterocyclic ketone. Its structure features a thiophene ring substituted with a chlorine atom at the 5-position and a bromoacetyl group at the 2-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 57731-17-6
Molecular Formula C₆H₄BrClOS
SMILES Clc1ccc(s1)C(=O)CBr
InChI Key YIKFQMAUWNYCHK-UHFFFAOYSA-N

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 239.52 g/mol
Appearance Solid
Melting Point 73-75 °C
Boiling Point 309.2 °C at 760 mmHg
Purity Typically ≥95%[1]

Synthesis Protocol

Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone

Materials:

  • 1-(5-chlorothiophen-2-yl)ethanone (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄) (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-chlorothiophen-2-yl)ethanone in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain this compound.

Logical Workflow for Synthesis

G General Synthesis Workflow Start Start: 1-(5-chlorothiophen-2-yl)ethanone Reactants Add NBS and Benzoyl Peroxide in CCl4 Start->Reactants Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Reaction Workup (Filtration, Washing, Drying) Monitor->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification End End: this compound Purification->End

Caption: General synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be predicted.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ (ppm): ~4.4 (s, 2H, -CH₂Br), ~7.1 (d, 1H, thiophene-H), ~7.6 (d, 1H, thiophene-H)
¹³C NMR (CDCl₃) δ (ppm): ~30 (-CH₂Br), ~128-135 (thiophene C-H and C-Cl), ~140 (thiophene C-C=O), ~185 (C=O)
IR (KBr) ν (cm⁻¹): ~1670 (C=O stretch), ~3100 (aromatic C-H stretch), ~700-800 (C-Cl stretch), ~600-700 (C-Br stretch)

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of this compound, the chemical scaffold is present in molecules with known biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The bromoacetophenone moiety is a reactive electrophile that can covalently modify biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Research on similar thiophene derivatives suggests potential applications in the development of new antibacterial and antiviral agents. For instance, some thiophene derivatives have been investigated as inhibitors of Ebola virus entry.

Potential Drug Development Pathway

G Potential Drug Development Pathway Start This compound Modification Chemical Modification (e.g., nucleophilic substitution) Start->Modification Screening Biological Screening (e.g., antimicrobial assays) Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Development Preclinical & Clinical Development Optimization->Development

Caption: A potential pathway for drug development using the target molecule.

Safety and Handling

This compound is classified as a corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. All chemical handling should be performed by qualified individuals in a controlled laboratory setting, following all applicable safety guidelines.

References

Technical Guide: Synthesis and Characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a probable synthetic route, physical properties, and expected analytical data based on available information and analogous compounds.

Introduction

This compound (CAS No: 57731-17-6) is a halogenated α-bromo ketone derivative of thiophene. The presence of reactive bromine and a substituted thiophene ring makes it a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄BrClOS[1]
Molecular Weight 239.52 g/mol [1]
CAS Number 57731-17-6[1]
Physical Form Solid[1]
Melting Point 73-75 °C[1]
Boiling Point 309.2 °C at 760 mmHg[1]
Purity Typically ≥95%[1]

Synthesis Pathway

The synthesis of this compound is anticipated to proceed via a two-step reaction sequence, starting from 2-chlorothiophene. The first step involves the Friedel-Crafts acylation of 2-chlorothiophene to produce the precursor, 2-acetyl-5-chlorothiophene. The subsequent step is the α-bromination of the acetyl group.

Synthesis_Pathway Start 2-Chlorothiophene Precursor 2-Acetyl-5-chlorothiophene Start->Precursor Acetyl Chloride, AlCl₃ Product This compound Precursor->Product Bromine or NBS

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-Acetyl-5-chlorothiophene (Precursor)

This procedure is based on established methods for the acylation of thiophenes.

Materials:

  • 2-Chlorothiophene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

  • After the addition is complete, add 2-chlorothiophene dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5-chlorothiophene.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound (Target Compound)

This is a general procedure for the α-bromination of an aryl ketone and may require optimization.

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Diethyl ether

  • Acetic acid (catalytic amount, if using NBS)

  • Saturated sodium thiosulfate solution (for bromine quenching)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-acetyl-5-chlorothiophene in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Alternatively, add N-bromosuccinimide portion-wise, potentially with a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, if bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Characterization

A logical workflow for the characterization of the synthesized this compound is outlined below.

Characterization_Workflow Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Physical Physical Characterization (Melting Point, Appearance) Purification->Physical Spectroscopic Spectroscopic Analysis Purification->Spectroscopic NMR NMR (¹H, ¹³C) Spectroscopic->NMR IR IR Spectroscopy Spectroscopic->IR MS Mass Spectrometry Spectroscopic->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Singlet for the -CH₂Br protons (δ ≈ 4.4-4.6 ppm). Two doublets for the thiophene ring protons (δ ≈ 7.0-7.8 ppm).
¹³C NMR Signal for the -CH₂Br carbon (δ ≈ 30-35 ppm). Signals for the thiophene ring carbons (δ ≈ 125-145 ppm). Signal for the carbonyl carbon (C=O) (δ ≈ 180-190 ppm).
IR Spectroscopy Strong absorption band for the carbonyl (C=O) stretching (ν ≈ 1670-1690 cm⁻¹). Bands corresponding to C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring.
Mass Spectrometry Molecular ion peak (M⁺) showing a characteristic isotopic pattern for the presence of bromine and chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group. The two aromatic protons on the thiophene ring should appear as two distinct doublets, with their chemical shifts influenced by the electron-withdrawing chloro and acetylbromo groups.

¹³C NMR: The carbon NMR spectrum should display a signal for the bromomethyl carbon, four signals for the thiophene ring carbons, and a downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption peak corresponding to the carbonyl group stretching vibration. Other characteristic peaks will correspond to the vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a distinctive isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Conclusion

This technical guide outlines a feasible synthetic route and the expected characterization profile for this compound. The provided experimental protocols are based on established chemical principles and can serve as a starting point for laboratory synthesis. Researchers are advised to consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned. The predicted spectroscopic data can aid in the identification and characterization of the synthesized product.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of the key chemical intermediate, 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis and characterization of this and similar molecules are also provided to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectral data of similar α-bromo ketones and substituted thiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.40Doublet1HThiophene H-3
~6.90 - 7.10Doublet1HThiophene H-4
~4.50Singlet2H-CH₂Br

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~182C=O
~140Thiophene C-2
~135Thiophene C-5
~132Thiophene C-3
~128Thiophene C-4
~30-CH₂Br

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic)
~1680StrongC=O stretch (ketone)
~1500MediumC=C stretch (thiophene ring)
~1400MediumC-H bend (aromatic)
~800StrongC-Cl stretch
~650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
238/240/242High[M]⁺ (Molecular ion with Br and Cl isotopes)
159/161Medium[M - CH₂Br]⁺
145/147High[5-chlorothiophen-2-yl-C≡O]⁺
111/113Medium[5-chlorothiophen]⁺

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the bromination of its precursor, 2-acetyl-5-chlorothiophene.

Synthesis of this compound

Reaction Scheme:

G reactant 2-Acetyl-5-chlorothiophene product This compound reactant->product Bromination reagent Br₂ in Acetic Acid

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal.

  • Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS):

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction: Introduce the sample directly into the ion source or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Relationships and Structural Correlations

The interpretation of the spectroscopic data relies on understanding the correlation between the molecular structure and the observed signals.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry structure This compound H_NMR ¹H NMR structure->H_NMR Proton Environments C_NMR ¹³C NMR structure->C_NMR Carbon Skeleton IR FT-IR structure->IR Functional Groups MS Mass Spec structure->MS Molecular Weight & Fragmentation

Figure 2: Correlation of molecular structure with spectroscopic techniques.

This diagram illustrates how each spectroscopic technique provides unique information about the molecule's structure. ¹H and ¹³C NMR reveal the connectivity of atoms, FT-IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation patterns.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established chemical principles. For definitive characterization, experimental verification is required.

In-Depth Technical Guide: Safety and Handling of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Introduction

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a halogenated heterocyclic ketone with applications in organic synthesis, particularly as a building block in the development of pharmaceutical compounds. Its reactive nature necessitates a thorough understanding of its safety and handling requirements to minimize risks in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary and most significant hazard associated with this compound is its corrosive nature.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1A, 1B, 1C

  • Serious Eye Damage/Eye Irritation: Category 1

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Pictogram:

  • GHS05: Corrosive

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 57731-17-6
Molecular Formula C₆H₄BrClOS
Molecular Weight 239.52 g/mol
Appearance Solid
Melting Point 72-75 °C
Boiling Point 309.2 °C at 760 mmHg

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A chemical-resistant laboratory coat or a full chemical suit.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid all direct contact with the substance.

  • Prevent the formation of dust and aerosols during handling.

  • Use appropriate tools and equipment to minimize manual handling.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials (e.g., strong oxidizing agents, bases).

  • The recommended storage temperature is 4°C.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined in Section 4.

  • Contain the spill to prevent its spread.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of this material down the drain.

  • Use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receive Receive Chemical Store Store at 4°C in a Locked, Ventilated Area Receive->Store Inspect Container SDS Review Safety Data Sheet Store->SDS Before First Use PPE Don Personal Protective Equipment SDS->PPE Mandatory Weigh Weigh in a Ventilated Enclosure PPE->Weigh Handle Handle in a Fume Hood Weigh->Handle Reaction Perform Reaction Handle->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Collect Waste in a Labeled, Sealed Container Reaction->Waste RemovePPE Remove and Dispose of Contaminated PPE Decontaminate->RemovePPE Dispose Dispose of Waste via a Licensed Contractor Waste->Dispose RemovePPE->Dispose

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses a significant corrosive hazard. A thorough understanding of and adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. All personnel handling this compound must be properly trained and equipped with the necessary personal protective equipment. In the absence of comprehensive toxicological data, a conservative approach to handling, emphasizing the avoidance of all direct contact, is strongly advised.

Reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as an α-Haloketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key α-haloketone intermediate in synthetic organic chemistry. The document details its participation in hallmark reactions such as nucleophilic substitutions, the Hantzsch thiazole synthesis, and the theoretical basis for its potential Favorskii rearrangement. Experimental protocols, quantitative data from literature on analogous compounds, and reaction mechanisms are presented to offer a practical resource for laboratory applications. Furthermore, the biological significance of heterocyclic scaffolds derived from this versatile building block is discussed, highlighting its relevance in drug discovery and development.

Introduction

α-Haloketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This arrangement confers a unique reactivity profile, with two electrophilic sites: the carbonyl carbon and the α-carbon. This compound is a prominent member of this class, featuring a thiophene ring substituted with a chlorine atom. This substitution pattern is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the α-haloketone moiety. This guide explores the synthetic utility of this compound, focusing on its reactions with various nucleophiles and its role as a precursor to biologically relevant heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 57731-17-6
Molecular Formula C₆H₄BrClOS
Molecular Weight 239.52 g/mol
Appearance Solid
Melting Point 73-75 °C
Boiling Point 309.2 °C at 760 mmHg
InChI Key YIKFQMAUWNYCHK-UHFFFAOYSA-N

Reactivity Profile

As an α-haloketone, this compound is a potent alkylating agent due to the presence of the bromine atom, which is a good leaving group. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon towards nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction pathway for α-haloketones is nucleophilic substitution (SN2) at the α-carbon, displacing the bromide ion. A wide variety of nucleophiles can be employed to introduce diverse functional groups.

G reagents This compound + Nu⁻ ts [Nu---C---Br]⁻ reagents->ts SN2 Attack product Substituted Product + Br⁻ ts->product Bromide departure

Figure 1: Generalized SN2 reaction pathway.

While specific quantitative data for a broad range of nucleophiles with this compound is not extensively documented in readily available literature, the following table summarizes expected reactions based on the general reactivity of α-haloketones.

Nucleophile (Nu⁻)ReagentProduct Type
AzideSodium Azide (NaN₃)α-Azido ketone
ThiocyanatePotassium Thiocyanate (KSCN)α-Thiocyanato ketone
CarboxylateSodium Acetate (CH₃COONa)α-Acetoxy ketone
AminePrimary/Secondary Amine (R₂NH)α-Amino ketone
ThiolateSodium Thiophenoxide (PhSNa)α-Thioether
Hantzsch Thiazole Synthesis

A cornerstone reaction of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring. This reaction is a powerful tool for the synthesis of 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A This compound C Nucleophilic Attack (S on α-Carbon) A->C B Thiourea B->C D Intramolecular Cyclization (N on Carbonyl) C->D E Dehydration D->E F 2-Amino-4-(5-chlorothiophen-2-yl)thiazole E->F

Figure 2: Workflow for the Hantzsch thiazole synthesis.

The reaction between this compound and thiourea yields 2-Amino-4-(5-chlorothiophen-2-yl)thiazole. A detailed experimental protocol is provided in the following section.

This protocol is adapted from a procedure for the synthesis of a structurally related compound and can be applied to this compound.[1]

  • Bromination of 1-(4-chlorothiophen-2-yl)ethanone: To a solution of 1-(4-chlorothiophen-2-yl)ethanone (1.0 equivalent) in diethyl ether (1.0 M), add bromine (Br₂) dropwise over a period of 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

  • Hantzsch Condensation: The crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) is then treated with thiourea (1.2 equivalents). The mixture is heated to 80°C for approximately 5 hours.[1]

  • Work-up and Purification: After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

The combined yields for similar multi-step syntheses of related derivatives are reported to be in the range of 45-59%.[1]

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with skeletal rearrangement. For acyclic α-haloketones like this compound, the reaction with a base such as sodium hydroxide would be expected to yield a rearranged carboxylic acid.

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.

G A α-Haloketone B Enolate Formation (Base) A->B C Cyclopropanone Intermediate B->C D Nucleophilic Attack (e.g., OH⁻) C->D E Ring Opening D->E F Carboxylic Acid Derivative E->F

Figure 3: General mechanism of the Favorskii rearrangement.

While no specific examples of the Favorskii rearrangement of this compound were found in the searched literature, the expected product from its reaction with a hydroxide base would be (5-chlorothiophen-2-yl)acetic acid. The reaction with an alkoxide, such as sodium ethoxide, would yield the corresponding ester.[2]

Biological Significance of Derived Scaffolds

The thiophene and thiazole moieties are prevalent in a wide range of biologically active compounds. Consequently, derivatives of this compound, particularly the resulting 4-(5-chlorothiophen-2-yl)thiazole core, are of significant interest in drug discovery.

Biological ActivityCompound ClassNotesReferences
Antimicrobial Thiophene-thiazole hybridsShow promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.[3]
Anticancer Thiophene-thiazole derivativesExhibit cytotoxic effects against various cancer cell lines, including breast cancer.[3]
Anti-inflammatory 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesAct as inhibitors of COX-1, COX-2, and 5-LOX enzymes.[1][4]

The diverse biological activities of these scaffolds underscore the importance of this compound as a versatile starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound demonstrates the characteristic reactivity of an α-haloketone, serving as a valuable precursor for a variety of organic transformations. Its utility in the Hantzsch thiazole synthesis provides a reliable route to biologically relevant 2-aminothiazole derivatives. While specific quantitative data for a broad range of its reactions are yet to be fully documented, its reactivity can be largely predicted from the well-established chemistry of α-haloketones. The continued exploration of this compound and its derivatives holds significant promise for the development of new chemical entities in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Research Applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated α-bromo ketone, has emerged as a versatile and highly reactive building block in synthetic organic chemistry. Its unique structural features, comprising a reactive bromomethyl ketone and a substituted thiophene ring, make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a primary focus on its utility in medicinal chemistry and materials science. This document details synthetic methodologies, presents quantitative data from relevant studies, and illustrates key experimental workflows and biological pathways.

Chemical Properties and Reactivity

This compound, with the CAS number 57731-17-6, is a solid with a melting point of 73-75 °C and a boiling point of 309.2 °C at 760 mmHg.[1] Its molecular formula is C₆H₄BrClOS, and it has a molecular weight of 239.52 g/mol .[1][2] The key to its utility lies in the presence of the α-bromo ketone functional group, which is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile construction of various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57731-17-6[1]
Molecular Formula C₆H₄BrClOS[1]
Molecular Weight 239.52 g/mol [1][2]
Melting Point 73-75 °C[1]
Boiling Point 309.2 °C at 760 mmHg[1]
Appearance Solid[1]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Synthesis of Thiazole Derivatives as Anti-inflammatory Agents

A significant application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring. Thiazole derivatives bearing the 5-chlorothiophen-2-yl moiety have been investigated as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammatory pathways.

Experimental Protocol: Synthesis of 4-(5-chlorothiophen-2-yl)thiazol-2-amine

This protocol is adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[3]

  • Step 1: Bromination of 1-(5-chlorothiophen-2-yl)ethanone. (This step assumes the user will perform the bromination of the corresponding ketone to obtain the title compound). To a solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as diethyl ether, add bromine (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-4 hours until completion, monitored by TLC. After completion, the solvent is removed under reduced pressure to yield this compound.

  • Step 2: Cyclization with Thiourea. To a solution of this compound (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents). Heat the mixture to reflux (approximately 80°C) for 5 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 4-(5-chlorothiophen-2-yl)thiazol-2-amine, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

experimental_workflow_thiazole

Biological Activity of Thiazole Derivatives

Derivatives of 4-(chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The quantitative data for representative compounds are summarized in the table below.

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Reference
5d 1.25 ± 0.060.45 ± 0.020.95 ± 0.04[3]
5e 1.50 ± 0.070.52 ± 0.021.10 ± 0.05[3]
Aspirin 2.50 ± 0.12--[3]
Celecoxib -0.30 ± 0.01-[3]
Zileuton --0.60 ± 0.03[3]

signaling_pathway_inflammation

Synthesis of Chalcones as Potential Anticancer Agents

This compound can also be utilized in the synthesis of chalcones, which are known to possess a wide range of biological activities, including anticancer properties. The synthesis typically involves a Claisen-Schmidt condensation of the corresponding acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol is based on the synthesis of similar chalcones from 2-acetyl-5-chlorothiophene.

  • Step 1: Preparation of 1-(5-chlorothiophen-2-yl)ethanone. (This step is a prerequisite for the chalcone synthesis).

  • Step 2: Claisen-Schmidt Condensation. To a stirred solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature. Stir the reaction mixture for several hours until a precipitate forms. Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

experimental_workflow_chalcone

Anticancer Activity of Thiophene Derivatives

While specific anticancer data for derivatives of this compound are not extensively reported, related thiophene-containing compounds have shown activity against various cancer cell lines. For instance, certain thiophene-based chalcones have been investigated for their potential to induce apoptosis in cancer cells.

Applications in Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers with interesting electronic and optical properties.

Precursor for Thiophene-Based Polymers

Thiophene-containing polymers are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The title compound can be envisioned as a monomer or a precursor to monomers for the synthesis of such polymers. The bromo and chloro substituents on the thiophene ring can be utilized in cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) to form carbon-carbon bonds and extend the polymer chain.

Conceptual Synthetic Route for a Thiophene-Containing Polymer

A plausible, though not explicitly documented, route would involve the conversion of this compound into a di-functionalized monomer suitable for polymerization. For example, the bromo group could be replaced with a boronic ester, and the chloro group could be used in a subsequent cross-coupling polymerization reaction.

logical_relationship_polymer

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its ability to readily undergo nucleophilic substitution and participate in cross-coupling reactions makes it an ideal starting material for the synthesis of a wide range of functional molecules. In drug discovery, it serves as a key building block for novel heterocyclic compounds with promising anti-inflammatory and anticancer activities. In materials science, it holds potential as a precursor for the development of novel thiophene-based conducting polymers. Further exploration of the reactivity of this compound is likely to uncover even more diverse and valuable applications in various fields of chemical research.

References

Methodological & Application

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring system. This reaction involves the condensation of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea. These protocols are intended to guide researchers in the successful preparation and characterization of this and structurally related compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The thiazole nucleus is a core structural motif in numerous approved drugs and clinical candidates, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. The synthesis of functionalized thiazoles is, therefore, a critical aspect of modern drug discovery and development.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The use of this compound as the α-haloketone component allows for the introduction of a 5-chlorothiophen-2-yl moiety at the 4-position of the thiazole ring, a substitution pattern that can be explored for the development of novel therapeutic agents.

General Reaction Scheme

The synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea proceeds via the Hantzsch thiazole synthesis as depicted below:

Hantzsch_Thiazole_Synthesis reagent1 This compound product 2-Amino-4-(5-chlorothiophen-2-yl)thiazole reagent1->product Hantzsch Synthesis (Ethanol, Reflux) reagent2 Thiourea reagent2->product

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol is adapted from a reported procedure for the synthesis of the isomeric 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[1] The reaction conditions are expected to be directly applicable to the 5-chloro isomer.

Materials and Reagents:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add thiourea (1.2 equivalents) to the flask.

  • Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5 hours).[2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-amino-4-(5-chlorothiophen-2-yl)thiazole as a solid.

  • Dry the purified product under vacuum.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Data Presentation

The following table summarizes representative data for the synthesis of 2-amino-4-(aryl)thiazoles via the Hantzsch synthesis. Note that the data for the target compound is predicted based on analogous reactions, as specific literature values were not available at the time of this writing.

CompoundStarting α-HaloketoneThioamideSolventReaction ConditionsYield (%)Melting Point (°C)
2-Amino-4-(5-chlorothiophen-2-yl)thiazole This compoundThioureaEthanolReflux, 5h>85 (expected)Not Reported
2-Amino-4-(4-chlorothiophen-2-yl)thiazole2-Bromo-1-(4-chlorothiophen-2-yl)ethanoneThioureaEthanol80°C, 5hNot explicitly reported for this step, but subsequent products were obtained in 45-59% overall yield.[2]Not Reported

Signaling Pathways and Logical Relationships

The Hantzsch thiazole synthesis follows a well-established mechanistic pathway. The following diagram illustrates the key steps involved in the formation of the thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Haloketone This compound Intermediate1 Thiouronium Salt Intermediate Haloketone->Intermediate1 Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(5-chlorothiophen-2-yl)thiazole Intermediate2->Product Dehydration

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Applications in Drug Development

Thiazole-containing compounds are of immense interest in drug discovery. The synthesized 2-amino-4-(5-chlorothiophen-2-yl)thiazole can serve as a versatile intermediate for the development of new chemical entities. The 2-amino group can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory and analgesic agents.[1] This highlights the potential of the target compound as a scaffold for the discovery of novel therapeutics.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea. The detailed protocols and application notes provided herein are intended to facilitate the synthesis and further exploration of this and related compounds for applications in medicinal chemistry and drug development. The versatility of the 2-aminothiazole core makes it an attractive scaffold for the generation of compound libraries for biological screening.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This method typically involves the reaction of an α-haloketone with a thioamide. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] This document provides a detailed protocol for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a molecule of interest in drug discovery, using 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and thiourea. The presence of the chlorothiophene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity.

Biological Relevance and Signaling Pathways

Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, derivatives of 2-aminothiazole have been identified as potent inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is a key enzyme in the biosynthesis of leukotrienes and a target for asthma and allergy treatment.[3] The inhibition of the 5-LOX pathway is a critical mechanism for controlling inflammation. Thiazole derivatives have also shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[4][5] The development of selective COX-2 inhibitors is a major goal in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects. The broad spectrum of activity highlights the importance of the thiazole scaffold in the design of novel therapeutic agents.

Experimental Protocols

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol is adapted from established Hantzsch synthesis procedures.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1-1.5 eq.) to the solution.[6]

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • This compound is a lachrymator and should be handled with care.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/RangeNotes
Starting Materials This compound, Thiourea
Solvent EthanolOther polar protic solvents like methanol can also be used.[7]
Reactant Ratio 1 : (1.1-1.5) (α-haloketone : thiourea)A slight excess of thiourea is often used to ensure complete conversion of the limiting reagent.[6]
Reaction Temperature Reflux (approx. 78 °C for ethanol)Heating is generally required to drive the reaction to completion.[6]
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Product 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
Expected Yield 75-90%Yields for Hantzsch thiazole synthesis are typically high.[7][8]
Purification Method Recrystallization (Ethanol/Water)

Visualizations

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[7][9] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Thioether Intermediate R1->I1 SN2 Attack R2 Thiourea R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-Amino-4-(5-chlorothiophen-2-yl)thiazole I2->P Dehydration (-H2O) Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Reactants in Ethanol B Reflux Reaction Mixture (2-4 hours) A->B C Cool to Room Temperature B->C D Precipitate in Water C->D E Neutralize with NaHCO3 D->E F Vacuum Filtration E->F G Recrystallization (Ethanol/Water) F->G H Characterization (NMR, IR, MS, M.P.) G->H

References

Application of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Gewald Reaction for the Synthesis of Novel Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This application note details the use of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a key starting material in a modified Gewald reaction to produce novel 5-bromo-substituted 2-aminothiophenes. The presence of both a chloro and a bromo substituent on the resulting thiophene ring system offers multiple points for further chemical diversification, making these products valuable intermediates for the synthesis of new chemical entities with potential therapeutic applications.

Reaction Principle

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1] A key variation of this reaction utilizes α-halo ketones, which allows for the introduction of a halogen atom at the 5-position of the thiophene ring.

In this specific application, this compound undergoes a one-pot reaction with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur, catalyzed by a suitable base, to yield a polysubstituted 2-aminothiophene. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate

This protocol is based on established procedures for the Gewald reaction with α-bromo ketones.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol (or Methanol)

  • Base (e.g., Diethylamine, Morpholine, or Triethylamine)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

  • To this solution, add elemental sulfur (1.1 eq).

  • Slowly add the base (e.g., diethylamine, 2.0 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for the product, ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate.

ParameterValue
Starting Materials
This compound1.0 eq
Ethyl Cyanoacetate1.0 eq
Sulfur1.1 eq
Base (Diethylamine)2.0 eq
SolventEthanol
Reaction Conditions
Temperature50-60 °C
Reaction Time2-4 hours
Product
Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate
Yield Moderate to Good (typically 50-70%)
Spectroscopic Data Expected Values for Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.30-1.40 (t, 3H, -CH₃), 4.25-4.35 (q, 2H, -OCH₂-), 5.90-6.10 (br s, 2H, -NH₂), 7.00-7.10 (d, 1H, thiophene-H), 7.20-7.30 (d, 1H, thiophene-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 60.5, 95.0, 115.0, 125.0, 127.0, 130.0, 135.0, 145.0, 160.0, 165.0
IR (KBr) ν (cm⁻¹): 3450-3300 (NH₂ stretch), 2980 (C-H stretch), 1680 (C=O stretch), 1620 (N-H bend)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ corresponding to the molecular formula C₁₁H₉BrClNO₂S₂

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism Start This compound + Ethyl Cyanoacetate + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product Ethyl 2-amino-5-bromo-4- (5-chlorothiophen-2-yl)thiophene-3-carboxylate Tautomerization->Product

Caption: Proposed mechanism for the Gewald reaction.

Experimental Workflow

Experimental_Workflow Reactants Combine Reactants: This compound, Ethyl Cyanoacetate, Sulfur, Solvent Add_Base Add Base (e.g., Diethylamine) Reactants->Add_Base Heat_Reflux Heat to Reflux (50-60°C, 2-4h) Add_Base->Heat_Reflux Monitor_TLC Monitor Reaction by TLC Heat_Reflux->Monitor_TLC Workup Reaction Workup: Cool, Filter or Concentrate Monitor_TLC->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization

Caption: General experimental workflow for the synthesis.

Applications in Drug Discovery

The resulting 2-amino-5-bromothiophene derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group can be readily derivatized to form amides, ureas, and other functional groups. The 5-bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of aryl or heteroaryl groups. This dual functionality enables the rapid generation of diverse chemical libraries for screening against various biological targets.

Substituted 2-aminothiophenes are known to exhibit a broad range of biological activities, including:

  • Anticancer: As inhibitors of various kinases and other enzymes involved in cell proliferation.

  • Antimicrobial: Showing activity against a range of bacteria and fungi.

  • Anti-inflammatory: Acting on targets within inflammatory pathways.

  • Antiviral: Demonstrating potential against various viral infections.

The unique substitution pattern of the aminothiophenes synthesized from this compound makes them attractive candidates for further exploration in these and other therapeutic areas.

Conclusion

The use of this compound in the Gewald reaction provides an efficient route to novel, highly functionalized 2-aminothiophenes. The resulting products are versatile intermediates for the synthesis of diverse compound libraries, which are of significant interest to researchers in the field of drug discovery and development. The detailed protocols and data presented in this application note provide a solid foundation for the exploration of this valuable synthetic methodology.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiazole Derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-haloketones with thioamides, famously known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. This five-membered aromatic heterocycle is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and protocols for the synthesis of a variety of thiazole derivatives starting from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and various thioamides. The resulting 4-(5-chlorothiophen-2-yl)thiazole derivatives are of significant interest in drug discovery, particularly in the development of new anti-infective agents.

Reaction Pathway: Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving the initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: General reaction scheme for the Hantzsch synthesis of thiazoles.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-substituted-4-(5-chlorothiophen-2-yl)thiazoles.

Protocol 1: Synthesis of 4-(5-chlorothiophen-2-yl)thiazol-2-amine (Reaction with Thiourea)

This protocol is adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[2]

Materials:

  • This compound (1.0 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

  • Sodium Carbonate solution (aqueous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in ethanol, add thiourea (1.2 equivalents).

  • Heat the reaction mixture to 80°C and maintain under reflux with stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically a few hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of an aqueous sodium carbonate solution until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain 4-(5-chlorothiophen-2-yl)thiazol-2-amine.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Synthesis of 2-Aryl/Alkyl-4-(5-chlorothiophen-2-yl)thiazoles (Reaction with Substituted Thioamides)

Materials:

  • This compound (1.0 equivalent)

  • Substituted Thioamide (e.g., Thiobenzamide, N-methylthiourea) (1.0 - 1.2 equivalents)

  • Ethanol or another suitable solvent (e.g., DMF)

  • Base (optional, e.g., Potassium Carbonate)

  • Deionized water

Equipment:

  • As described in Protocol 1.

Procedure:

  • Dissolve this compound and the substituted thioamide in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for the required reaction time (monitor by TLC). For less reactive thioamides, a base such as potassium carbonate may be added to facilitate the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to afford the pure 2-substituted-4-(5-chlorothiophen-2-yl)thiazole.

Experimental Workflow

The general workflow for the synthesis and characterization of the target thiazole derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound + Thioamide reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Work-up (Precipitation, Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification spectral Spectroscopic Analysis (NMR, IR, Mass Spectrometry) purification->spectral purity Purity Determination (HPLC, Elemental Analysis) purification->purity antimicrobial Antimicrobial Screening (MIC/MBC Determination) spectral->antimicrobial

Caption: Workflow for synthesis and evaluation of thiazole derivatives.

Data Presentation: Antimicrobial Activity

The synthesized thiazole derivatives are expected to exhibit significant antimicrobial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related thiazole compounds against various pathogens, providing a rationale for the synthesis of the target compounds. It is important to note that the specific activities of the 4-(5-chlorothiophen-2-yl)thiazole derivatives will need to be determined experimentally.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesStaphylococcus aureus6.25 - 12.5[3]
Escherichia coli6.25 - 12.5[3]
Klebsiella pneumoniae6.25 - 12.5[3]
Pseudomonas aeruginosa6.25 - 12.5[3]
Aspergillus fumigatus6.25 - 12.5[3]
Aspergillus flavus6.25 - 12.5[3]
2-phenylacetamido-thiazole derivativesEscherichia coli1.56 - 6.25[3]
Pseudomonas aeruginosa1.56 - 6.25[3]
Bacillus subtilis1.56 - 6.25[3]
Staphylococcus aureus1.56 - 6.25[3]
Thiazole derivatives containing benzothiazoleStaphylococcus aureus3.125[4]
Aspergillus fumigatus6.25[4]
Fusarium oxysporum6.25[4]
Nitrofuran-thiazole derivativesBacillus cereus0.5[5]
Enterococcus faecalis0.5 - 1[5]
Staphylococcus aureus0.5 - 1[5]
Salmonella typhi0.5 - 1[5]
Listeria monocytogenes0.5 - 1[5]

Applications in Drug Development

The synthesis of a library of 2-substituted-4-(5-chlorothiophen-2-yl)thiazoles allows for the exploration of structure-activity relationships (SAR). By varying the 'R' group on the thioamide, researchers can modulate the physicochemical properties and biological activity of the resulting thiazole derivatives. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The data presented suggests that these compounds are promising candidates for the development of novel antibacterial and antifungal agents to combat drug-resistant pathogens.

Conclusion

The reaction of this compound with a diverse range of thioamides provides a straightforward and efficient route to a library of novel thiazole derivatives. These compounds are of high interest to the drug development community due to the established and potent antimicrobial and antifungal activities of the thiazole scaffold. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and evaluate these promising molecules as potential new therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a versatile bifunctional molecule containing a reactive α-bromoketone moiety and a substituted thiophene ring.[1] This combination makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds through nucleophilic substitution reactions. The resulting substituted thiophene derivatives are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial, antifungal, and enzyme-inhibiting agents.[2][3][4] Thiophene-based compounds are known to exhibit a wide spectrum of biological activities, and their derivatives are key components in several approved drugs.[5][6]

These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, along with applications of the synthesized compounds.

General Reaction Scheme

The primary reaction pathway involves the displacement of the bromide ion from the α-carbon by a nucleophile. This reaction typically proceeds via an SN2 mechanism.[7]

G reagent This compound product 2-Substituted-1-(5-chlorothiophen-2-yl)ethanone reagent->product + Nu-H nucleophile Nucleophile (Nu-H) hbr HBr

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)ethanone Derivatives (N-Nucleophiles)

This protocol describes the reaction with primary and secondary amines to yield α-aminoketones, which are important precursors for various biologically active molecules.[8]

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (2.2 equivalents)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-1-(5-chlorothiophen-2-yl)ethanone derivative.

Protocol 2: Synthesis of 2-(Thio)-1-(5-chlorothiophen-2-yl)ethanone Derivatives (S-Nucleophiles)

This protocol outlines the reaction with thiols to produce α-thioketones, a class of compounds with known applications in medicinal chemistry.[9]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH) (1.2 equivalents)

  • Dichloromethane

  • Water

Procedure:

  • To a solution of the desired thiol (1.1 eq) in ethanol, add sodium hydroxide (1.2 eq) and stir for 15 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in ethanol to the thiolate solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by recrystallization or column chromatography on silica gel to obtain the pure 2-(thio)-1-(5-chlorothiophen-2-yl)ethanone derivative.

Protocol 3: Synthesis of 2-Azido-1-(5-chlorothiophen-2-yl)ethanone

The synthesis of α-azido ketones provides a versatile intermediate for the preparation of amines via reduction or for use in click chemistry.[10]

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-azido-1-(5-chlorothiophen-2-yl)ethanone can be used in the next step without further purification or can be purified by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with N-Nucleophiles

NucleophileProductReaction Time (h)Yield (%)
Morpholine2-Morpholino-1-(5-chlorothiophen-2-yl)ethanone585
Piperidine1-(5-chlorothiophen-2-yl)-2-(piperidin-1-yl)ethanone682
Aniline2-(Phenylamino)-1-(5-chlorothiophen-2-yl)ethanone875

Table 2: Reaction with S-Nucleophiles

NucleophileProductReaction Time (h)Yield (%)
Thiophenol1-(5-chlorothiophen-2-yl)-2-(phenylthio)ethanone1290
Benzyl thiol2-(Benzylthio)-1-(5-chlorothiophen-2-yl)ethanone1088

Table 3: Reaction with Azide

NucleophileProductReaction Time (h)Yield (%)
Sodium Azide2-Azido-1-(5-chlorothiophen-2-yl)ethanone1692

Applications in Drug Development

Derivatives of 2-substituted-1-(5-chlorothiophen-2-yl)ethanones have shown promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Thiophene-containing compounds are known to possess significant antimicrobial and antifungal properties.[11] The synthesized derivatives can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The mechanism of action for some thiophene derivatives involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes like β-lactamase.[11]

Enzyme Inhibition

Substituted thiophenes have been identified as inhibitors of various enzymes implicated in disease. For example, certain derivatives have shown inhibitory activity against carbonic anhydrase, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B).[3][12] This makes them attractive candidates for the development of drugs for a range of conditions, including glaucoma, Alzheimer's disease, and diabetes. The mechanism often involves the thiophene moiety binding to the active site of the enzyme.[13][14]

G compound Substituted Thiophene Derivative binding Binding to Active Site compound->binding enzyme Bacterial Enzyme (e.g., Histidine Kinase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition disruption Pathway Disruption inhibition->disruption pathway Essential Bacterial Signaling Pathway pathway->disruption death Bacterial Cell Death disruption->death G start This compound reaction Nucleophilic Substitution (Protocols 1-3) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (Antimicrobial, Enzyme Inhibition) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization

References

Application Notes and Protocols: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiophene-containing heterocyclic compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal properties. This document provides detailed application notes and protocols for the synthesis of a promising antifungal candidate, 2-amino-4-(5-chlorothiophen-2-yl)thiazole, utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as the starting material. The synthetic route is based on the well-established Hantzsch thiazole synthesis. Additionally, this document outlines the primary mechanism of action of thiazole-based antifungal agents and presents representative antifungal activity data.

Data Presentation: Antifungal Activity

Compound ClassCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Reference Compound (Fluconazole MIC in µg/mL)
Aminothiazole Derivatives0.4 - 161 - 320.4 - 80.25 - 16

Note: These values are representative and actual MICs for the synthesized compound should be determined experimentally.

Experimental Protocols

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole via Hantzsch Thiazole Synthesis

This protocol details the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beaker

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.2 equivalents).

  • Add absolute ethanol to the flask to dissolve the reactants (approximately 10-20 mL per gram of the bromo-ketone).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to the reaction mixture with stirring until the solution is neutral or slightly basic. This will neutralize the hydrobromide salt of the product and induce precipitation.

  • Pour the mixture into a beaker containing crushed ice and water to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified 2-amino-4-(5-chlorothiophen-2-yl)thiazole in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against fungal strains.

Materials:

  • Synthesized 2-amino-4-(5-chlorothiophen-2-yl)thiazole

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Drug Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer.

  • Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation: Further dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only) on each plate. A standard antifungal drug (e.g., fluconazole) should also be tested as a reference.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole cluster_evaluation Antifungal Activity Evaluation start Start Materials: This compound Thiourea reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction 1 neutralization Neutralization (aq. NaHCO3) reaction->neutralization 2 precipitation Precipitation & Filtration neutralization->precipitation 3 purification Recrystallization precipitation->purification 4 product Purified Product: 2-Amino-4-(5-chlorothiophen-2-yl)thiazole purification->product 5 mic_test Broth Microdilution Assay product->mic_test Test Compound data_analysis MIC Determination mic_test->data_analysis signaling_pathway cluster_ergosterol Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including Demethylation cyp51 Lanosterol 14α-demethylase (CYP51) membrane_disruption Disruption of Fungal Cell Membrane Integrity lanosterol->membrane_disruption Accumulation of toxic sterols thiazole 2-Amino-4-(5-chlorothiophen-2-yl)thiazole thiazole->cyp51 inhibition Inhibition inhibition->ergosterol cell_death Fungal Cell Death membrane_disruption->cell_death

Application Notes and Protocols for the Preparation of Bioactive Thiophene Derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of bioactive thiophene derivatives, specifically focusing on the preparation of 2-aminothiazoles and chalcones, utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a key starting material. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[1][2] In this protocol, this compound is reacted with thiourea or substituted thioureas to yield the corresponding 2-aminothiazole derivatives. These compounds are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[2][3][4][5]

Experimental Protocol

Materials:

  • This compound

  • Thiourea (or substituted thiourea)

  • Absolute Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add thiourea (1.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.

  • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the cessation of effervescence.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature to yield the 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivative.

Data Presentation
Starting MaterialReagentProductReaction ConditionsYield (%)Reference
p-Chlorophenacyl bromideThiourea2-amino-4-(4-chlorophenyl)thiazoleMethanol, RefluxModerate[4]
p-Bromophenacyl bromideThiourea2-amino-4-(4-bromophenyl)thiazoleMethanol, RefluxModerate[2]

Note: The yields for the specific reaction with this compound are expected to be comparable to these analogous reactions.

Experimental Workflow```dot

Hantzsch_Synthesis_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux for 2-4 hours add_thiourea->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Cold Water cool->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filter Filter and Wash neutralize->filter dry Dry the Product filter->dry end End dry->end

Proposed Apoptotic Signaling Pathway

These application notes provide a framework for the synthesis and preliminary biological evaluation of novel thiophene derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific research needs. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these promising compounds.

References

Application Notes and Protocols: 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a key heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone and a substituted thiophene ring, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The thiophene scaffold is a privileged structure in drug discovery, known to be present in numerous compounds with a wide spectrum of therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The presence of the chloro and bromo substituents offers additional handles for synthetic diversification, allowing for the generation of extensive compound libraries for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a versatile electrophile in various cyclization and substitution reactions to construct more complex heterocyclic systems.

  • Synthesis of Antimicrobial Agents: The α-bromo ketone moiety readily reacts with thioamides or thioureas in the classic Hantzsch thiazole synthesis to yield aminothiazole derivatives.[3][4] Thiazoles are a well-established class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5][6]

  • Development of Anticancer Therapeutics: This building block is instrumental in the synthesis of substituted pyrimidines and fused thienopyrimidines, which have shown significant potential as anticancer agents.[7][8] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][5]

  • Scaffold for Kinase Inhibitors: The thiophene core can be elaborated to generate potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. Thiophene-based compounds have been successfully developed as PI3K inhibitors.[1][2]

Data Presentation

The following tables summarize quantitative biological data for representative compounds synthesized from precursors structurally related to this compound, demonstrating the potential of this building block.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative 1Staphylococcus aureus3.125[6]
Thiazole Derivative 2Aspergillus fumigatus6.25[6]
Thiazole Derivative 3Fusarium oxysporum6.25[6]
Thiazole Derivative 4Candida auris>64[5]
Thiazole Derivative 5Aspergillus niger0.9[5]

Table 2: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Thienopyrimidine 1MCF-7 (Breast Cancer)22.12[7]
Thienopyrimidine 2MCF-7 (Breast Cancer)22.52[7]
Thienopyrimidine 3MCF-7 (Breast Cancer)27.83[7]
Thienopyrimidine 4HCT-116 (Colon Cancer)2.80[9]
Thienopyrimidine 5HepG2 (Liver Cancer)4.10[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of the readily available 2-acetyl-5-chlorothiophene.

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Bromine (Br₂)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-acetyl-5-chlorothiophene (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield this compound as a crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol details the synthesis of a representative aminothiazole with potential antimicrobial activity.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many thienopyrimidine derivatives synthesized from this compound precursors have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the synthesis of antimicrobial thiazole derivatives from this compound.

Hantzsch_Workflow Start This compound + Thiourea Reaction Reaction in Ethanol (Reflux) Start->Reaction Workup Neutralization & Precipitation Reaction->Workup Product 2-Amino-4-(5-chlorothiophen-2-yl)thiazole Workup->Product Screening Antimicrobial Screening Product->Screening

Caption: General workflow for the Hantzsch synthesis of aminothiazoles.

Logical Relationship: From Building Block to Bioactive Molecules

This diagram shows the logical progression from the starting material to different classes of bioactive compounds.

Logical_Relationship BuildingBlock This compound Thiazoles Aminothiazoles BuildingBlock->Thiazoles Hantzsch Synthesis Pyrimidines Pyrimidines / Thienopyrimidines BuildingBlock->Pyrimidines Cyclocondensation Antimicrobial Antimicrobial Activity Thiazoles->Antimicrobial Anticancer Anticancer Activity Pyrimidines->Anticancer

Caption: Synthetic pathways from the building block to bioactive compounds.

References

Experimental procedure for the synthesis of 2-amino-thiazoles from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

The synthesis involves the reaction of an α-haloketone, specifically 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, with a thioamide, in this case, thiourea. This reaction proceeds via a cyclocondensation mechanism to yield the desired 2-aminothiazole derivative.[1][2][3] The procedure is known for its simplicity and generally high yields.[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

Materials and Reagents:

  • This compound

  • Thiourea

  • Ethanol (or Methanol)[1][3]

  • 5% Sodium Carbonate (Na₂CO₃) solution[1]

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2-1.5 eq).[1][4]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.[1][3]

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 5 hours.[1][4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[1]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic impurities.[1]

  • Drying: Air-dry the collected solid on a watch glass or in a desiccator.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The percentage yield should also be calculated.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole and a related analogue for comparison. Please note that the yield and melting point for the target compound are estimated based on similar reactions, as specific literature values were not found.

CompoundStarting MaterialsMolar Ratio (α-bromoketone:thiourea)SolventReaction TimeYield (%)Melting Point (°C)
2-Amino-4-(5-chlorothiophen-2-yl)thiazole This compound, Thiourea1 : 1.2Ethanol2 - 5 h~85-95 (estimated)~160-170 (estimated)
2-Amino-4-phenylthiazole2-Bromoacetophenone, Thiourea1 : 1.5Methanol30 minHigh149-152[5]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Reactants: - this compound - Thiourea reaction Hantzsch Thiazole Synthesis (Reflux) reagents->reaction solvent Solvent: Ethanol solvent->reaction workup Work-up: - Cool to RT - Add 5% Na2CO3 reaction->workup isolation Isolation: - Vacuum Filtration - Wash with Water workup->isolation product Product: 2-Amino-4-(5-chlorothiophen-2-yl)thiazole isolation->product

Caption: Workflow for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

Signaling Pathway Diagram (Reaction Mechanism)

hantzsch_mechanism start This compound + Thiourea intermediate1 Nucleophilic attack by sulfur start->intermediate1 SN2 reaction intermediate2 Intramolecular cyclization intermediate1->intermediate2 Tautomerization & Attack intermediate3 Dehydration intermediate2->intermediate3 Proton transfer product 2-Amino-4-(5-chlorothiophen-2-yl)thiazole intermediate3->product Elimination of H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique in synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and improved energy efficiency, aligning with the principles of green chemistry.[1][2] 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly thiophene derivatives. Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]

These application notes provide detailed protocols for the microwave-assisted synthesis of thiazole and chalcone derivatives starting from this compound.

Applications of Synthesized Derivatives

Thiophene derivatives are recognized as privileged scaffolds in drug discovery. The compounds synthesized from this compound have potential applications in several therapeutic areas:

  • Anticancer Agents: Many thiophene derivatives have demonstrated potent anticancer activity by targeting various cancer-specific proteins and signaling pathways. Mechanisms of action include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[3][4][8]

  • Antimicrobial Agents: The synthesized thiazole and chalcone derivatives are expected to exhibit significant antibacterial and antifungal activities. Thiophene compounds have been shown to be effective against a range of pathogens, including drug-resistant strains.[7][9][10][11]

  • Anti-inflammatory Agents: Thiophene-based molecules have also been investigated for their anti-inflammatory properties.[4][5]

Data Presentation: Comparative Synthesis Data

The following tables summarize the reaction conditions and yields for the synthesis of thiazole and chalcone derivatives, comparing microwave-assisted methods with conventional heating.

Table 1: Microwave-Assisted vs. Conventional Hantzsch Thiazole Synthesis

EntryReactant 2SolventMethodPower (W) / Temp (°C)TimeYield (%)Reference
1ThioureaMethanolMicrowave90°C30 min95[12]
2ThioureaMethanolConventionalReflux8 hLower Yields[12]
3Substituted ThioureaEthanolMicrowave170 W5-15 minHigh[13]
4Substituted ThioureaEthanolConventionalReflux8-10 hModerate[13]

Table 2: Microwave-Assisted vs. Conventional Chalcone Synthesis (Claisen-Schmidt Condensation)

| Entry | Aldehyde | Catalyst/Base | Solvent | Method | Power (W) / Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Substituted Benzaldehyde | KOH | Ethanol | Microwave | 180 W | 2-6 min | High |[14] | | 2 | Substituted Benzaldehyde | KOH | Ethanol | Conventional | Room Temp | 24 h | Moderate |[14] | | 3 | Substituted Benzaldehyde | NaOH | Rectified Spirit | Microwave | 160-320 W | 60-120 sec | High |[15] | | 4 | Substituted Benzaldehyde | Piperidine | Ethanol | Microwave | 100 W / 140°C | 30 min | 87 |[16] |

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivatives.

Materials:

  • This compound

  • Thiourea or substituted thiourea

  • Methanol or Ethanol

  • Microwave reactor vials (10 mL)

  • Stir bar

  • TLC plates

  • 5% Sodium carbonate solution

Procedure:

  • In a 10 mL microwave reactor vial, add this compound (1.0 mmol), thiourea (1.2 mmol), and a stir bar.

  • Add 5 mL of methanol or ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 90°C for 30 minutes with stirring.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.[17]

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the solid with water and dry it to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol outlines the synthesis of chalcone derivatives from 1-(5-chlorothiophen-2-yl)ethanone (which can be prepared from the starting bromo-ketone via debromination or used as an alternative starting material).

Materials:

  • 1-(5-chlorothiophen-2-yl)ethanone

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Microwave reactor vials (10 mL)

  • Stir bar

  • TLC plates

  • Crushed ice

  • Dilute HCl

Procedure:

  • In a 10 mL microwave vial, dissolve 1-(5-chlorothiophen-2-yl)ethanone (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in a minimum amount of ethanol (e.g., 3 mL).[14]

  • Add an aqueous solution of KOH (e.g., 40%) or NaOH dropwise with stirring.[15]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 180-320 W for 2-6 minutes.[14][15]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • If necessary, acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Purification & Analysis Reactants This compound + Reactant 2 (Thiourea/Aldehyde) + Solvent (Ethanol/Methanol) Vial Add to Microwave Vial with Stir Bar Reactants->Vial Microwave Microwave Irradiation (Set Temperature/Power and Time) Vial->Microwave Monitoring Monitor with TLC Microwave->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Precipitation / Work-up (e.g., add to Na2CO3 solution or ice) Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Product Filtration->Drying Purification Purification (Recrystallization / Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization G Thiophene_Derivative Thiophene Derivative Kinase Protein Kinases (e.g., JNK2, JNK3) Thiophene_Derivative->Kinase Inhibition Tubulin Tubulin Polymerization Thiophene_Derivative->Tubulin Inhibition Proliferation Cancer Cell Proliferation Kinase->Proliferation Inhibits Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle Inhibits G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Apoptosis Apoptosis Apoptosis->Proliferation Prevents G2M_Arrest->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Synthesis with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Hantzsch pyridine synthesis. The unique reactivity of this α-halo ketone can lead to specific side reactions, which are addressed in detail below.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with this compound is giving a low yield of the desired dihydropyridine. What are the potential causes?

A1: Low yields in this specific Hantzsch synthesis can be attributed to several factors. The classical Hantzsch reaction conditions can be harsh, leading to product degradation.[1] More specific to your starting material, the high reactivity of the α-bromo ketone can promote side reactions that consume the starting material. Key areas to investigate include competing side reactions such as the Favorskii rearrangement, direct nucleophilic substitution by the enamine intermediate, and self-condensation of the β-ketoester.[2] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[2]

Q2: I am observing a significant number of side products in my reaction mixture. What are the likely structures of these impurities?

A2: The use of this compound introduces pathways for several side reactions. Common side products can result from:

  • Favorskii Rearrangement: In the presence of a base (like ammonia or the enamine intermediate), the α-halo ketone can rearrange to form a carboxylic acid derivative, specifically a substituted thiophene acetic acid derivative.[3][4]

  • Nucleophilic Substitution Products: The enamine formed from your β-dicarbonyl compound and ammonia is a potent nucleophile and can attack the electrophilic carbon bearing the bromine atom, leading to a dimeric or polymeric byproduct.

  • Oxidized Pyridine Derivative: The desired 1,4-dihydropyridine product is susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or exposure to air.[1]

  • Self-condensation of β-ketoester: This is a common side reaction in many condensation reactions.[2]

Q3: How can I minimize the formation of the Favorskii rearrangement product?

A3: The Favorskii rearrangement is base-mediated.[5] To minimize this side reaction, consider the following strategies:

  • Control of Basicity: Avoid using strong bases. The ammonia source itself can promote the rearrangement. Using ammonium acetate can provide a buffering effect.[1]

  • Temperature Control: Lowering the reaction temperature can disfavor the rearrangement pathway relative to the desired Hantzsch condensation.

  • Order of Addition: A sequential approach where the Knoevenagel condensation product is formed first, followed by the addition of the enamine, might reduce the concentration of free α-halo ketone available for rearrangement.

Q4: My desired dihydropyridine seems to be oxidizing to the pyridine derivative during workup. How can I prevent this?

A4: Oxidation of the 1,4-dihydropyridine product is a common issue.[1] To mitigate this:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]

  • Mild Workup Conditions: Avoid acidic conditions during workup, as this can promote aromatization.

  • Prompt Isolation: Isolate the dihydropyridine product as quickly as possible after the reaction is complete to minimize its exposure to air and light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive reagents- Incorrect reaction conditions- Predominance of side reactions- Check the purity and activity of all starting materials.- Optimize reaction temperature and time. Start with milder conditions.- Analyze the crude reaction mixture by LC-MS or NMR to identify major side products and adjust the strategy accordingly.
Formation of a Polar, Acidic Byproduct - Favorskii rearrangement of the α-halo ketone.- Use a less basic ammonia source (e.g., ammonium acetate).- Lower the reaction temperature.- Consider a two-step reaction protocol.
Isolation of the Aromatized Pyridine Instead of the Dihydropyridine - Oxidation of the desired product during the reaction or workup.- Run the reaction under an inert atmosphere.- Use degassed solvents.- Avoid prolonged heating and exposure to air during workup.
Complex Mixture of Products - Multiple competing side reactions (e.g., nucleophilic substitution, self-condensation).- Lower the reaction temperature to increase selectivity.- Adjust the stoichiometry of the reactants.- Purify intermediates if using a stepwise approach.

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol is a general guideline and may require optimization for this compound.

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1 equivalent), this compound (1 equivalent), and a β-ketoester (1 equivalent) in a suitable solvent like ethanol.

  • Add a nitrogen source, such as ammonium acetate (1.2 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography.

Protocol 2: Stepwise Hantzsch Synthesis to Minimize Side Reactions

This sequential approach can help to control the formation of intermediates and reduce side products.

Step A: Synthesis of the Knoevenagel Condensation Product

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the β-ketoester (1.0 eq.) in a suitable solvent like isopropanol.

  • Add a catalytic amount of a base, such as piperidine (approximately 0.1 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.

Step B: Synthesis of the Final 1,4-Dihydropyridine

  • In a separate flask, dissolve the this compound (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until the TLC indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 1,4-dihydropyridine.

Visualizations

Reaction Pathways

Hantzsch_Side_Reactions Reactants Aldehyde + This compound + β-Ketoester + NH3 Main_Product Desired 1,4-Dihydropyridine Reactants->Main_Product Hantzsch Synthesis (Desired Pathway) Side_Product1 Favorskii Rearrangement Product (Thiophene Acetic Acid Derivative) Reactants->Side_Product1 Base-mediated rearrangement Side_Product2 Nucleophilic Substitution Byproduct Reactants->Side_Product2 SN2 attack by enamine intermediate Side_Product3 Oxidized Pyridine Main_Product->Side_Product3 Oxidation (Air, heat) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Review_Conditions Analyze_Byproducts Identify Byproducts (NMR, MS) Review_Conditions->Analyze_Byproducts Optimize_Conditions Systematically Optimize Parameters Analyze_Byproducts->Optimize_Conditions Minor side products Modify_Protocol Modify Protocol (e.g., Stepwise Addition) Analyze_Byproducts->Modify_Protocol Major side products Success Successful Synthesis Optimize_Conditions->Success Modify_Protocol->Success

References

Improving the yield of thiazole synthesis from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis can stem from several factors. These include incomplete reaction, formation of side products, or suboptimal reaction conditions. Key areas to investigate are the purity of starting materials, reaction temperature and time, choice of solvent, and the presence of any interfering functional groups. The Hantzsch synthesis is known to be a high-yielding reaction, so persistent low yields suggest a systematic issue in the experimental setup.[1][2]

Q2: What are the typical side reactions I should be aware of?

A2: Side reactions can significantly lower the yield of the desired thiazole product. One common issue is the formation of isomeric products, such as 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially when using N-monosubstituted thioureas under acidic conditions.[3] Additionally, dehalogenation of the starting α-haloketone can occur, leading to byproducts.[4]

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimization can be approached by systematically varying key parameters. Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[5][6][7] The choice of solvent is also critical; polar protic solvents like methanol or ethanol are commonly used.[1][8] For specific substrates, exploring different catalysts, such as silica-supported tungstosilicic acid, may also enhance yields.[9][10]

Q4: What is the general mechanism for the Hantzsch thiazole synthesis?

A4: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the elimination of a water molecule and a hydrogen halide to form the stable, aromatic thiazole ring.[11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Impure starting materials (this compound or thioamide).- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent.- Ensure the purity of reactants through appropriate purification techniques (recrystallization, chromatography).- Optimize the reaction temperature. Conventional heating is typically between 65-80°C.[3][5][9] Microwave heating can be explored at temperatures between 90-120°C.[5][6]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- Use polar protic solvents like methanol or ethanol.[1][8] In some cases, a mixture of ethanol and water (1:1) can be effective.[9][10]
Formation of Multiple Products (as seen on TLC/NMR) - Formation of isomeric thiazole derivatives.- Presence of unreacted starting materials or intermediates.- If using a substituted thiourea, consider that acidic conditions can lead to a mixture of isomers.[3] Neutral conditions may favor the formation of a single product.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.- Purify the crude product using column chromatography or recrystallization to isolate the desired compound.[12]
Product Precipitation is Slow or Incomplete - Product is soluble in the reaction solvent.- Insufficient cooling or nucleation.- After the reaction is complete and cooled to room temperature, pour the mixture into a beaker of cold water or a dilute sodium carbonate solution to induce precipitation.[1][5]- Gently scratch the inside of the flask with a glass rod to promote crystal formation.
Difficulty in Product Purification - Presence of persistent impurities.- Oily or non-crystalline product.- Wash the crude product thoroughly with cold deionized water to remove inorganic salts.[5]- If recrystallization is ineffective, employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane mixtures).[1]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol is adapted from the Hantzsch thiazole synthesis for similar α-haloketones.[1][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Heating: Heat the mixture to reflux (approximately 78°C) with constant stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 30 mL of a 5% sodium carbonate solution and stir. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a generalized procedure based on modern variations of the Hantzsch synthesis.[5][6]

  • Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 mmol) and thiourea (1.1-1.5 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (e.g., 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature of 90-120°C for 10-30 minutes.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Isolate the product using the work-up and purification procedures described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

Method Reactants Solvent Temperature Time Yield Reference
Conventional2-Bromoacetophenone, ThioureaMethanol~65°C30 minHigh[1]
Conventional3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/Water (1:1)65°C2-3.5 h79-90%[9][10]
Microwave2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaMethanol90°C30 minup to 95%[6]
Ultrasonic3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/Water (1:1)Room Temp.1.5-2 hGood[10]

Visualizations

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A This compound C Combine in Solvent (e.g., Ethanol) A->C B Thiourea B->C D Heat (Conventional or Microwave) C->D E Cool to RT D->E F Precipitate in Water/Base E->F G Vacuum Filtration F->G H Wash with Water G->H I Recrystallize or Column Chromatography H->I J Pure Thiazole Product I->J

Caption: General laboratory workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Logic Start Low Yield Issue Purity Check Reactant Purity Start->Purity Conditions Review Reaction Conditions Purity->Conditions Pure Purify Purify Starting Materials Purity->Purify Impure SideReactions Investigate Side Reactions Conditions->SideReactions Optimized Temp Optimize Temperature Conditions->Temp Time Optimize Time Conditions->Time Solvent Change Solvent Conditions->Solvent Analysis Analyze Crude Product (NMR, LC-MS) SideReactions->Analysis Isomers Adjust pH to Control Isomer Formation Analysis->Isomers

References

Technical Support Center: Purification of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Purification of this compound can be challenging due to potential impurities from the synthesis and the compound's reactivity. The primary methods for purification are column chromatography and recrystallization. Below are troubleshooting guides for common issues encountered during these processes.

Column Chromatography

Issue: The product is unstable on silica gel.

  • Cause: Alpha-bromoketones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.

  • Solution:

    • Use deactivated silica gel: Neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in the mobile phase, before loading the sample.

    • Alternative stationary phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.

Issue: Poor separation of the product from impurities.

  • Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Solution:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

    • Gradient elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar mobile phase can be employed.

Issue: The product elutes with the solvent front.

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

Issue: The product does not elute from the column.

  • Cause: The mobile phase is not polar enough, or the compound has decomposed on the column.

  • Solution:

    • Gradually increase the polarity of the mobile phase.

    • If decomposition is suspected, refer to the solution for product instability.

Recrystallization

Issue: The product does not crystallize.

  • Cause: The chosen solvent is not suitable, the solution is not saturated, or impurities are inhibiting crystallization.

  • Solution:

    • Solvent screening: Perform a systematic solvent screen with small amounts of the crude product. Good single solvents for recrystallization typically dissolve the compound when hot but not when cold. Common choices for similar compounds include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

    • Induce crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Remove impurities: If the product is highly impure, it may be necessary to first purify it by column chromatography to remove oils and other substances that can inhibit crystallization.

Issue: The product oils out instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is impure. The melting point of this compound is 73-75 °C.[1]

  • Solution:

    • Choose a solvent or solvent mixture with a lower boiling point.

    • Purify the compound by another method (e.g., column chromatography) before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities may include:

  • Starting material: Unreacted 1-(5-chlorothiophen-2-yl)ethanone.

  • Di-brominated byproduct: 2,2-Dibromo-1-(5-chlorothiophen-2-yl)ethanone.

  • Solvent residues: Residual solvents from the reaction and workup.

  • Byproducts from side reactions: Depending on the brominating agent and reaction conditions, other related substances may be formed.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the thiophene ring is UV active. Staining with potassium permanganate can also be used for visualization.

Q3: What is a suitable storage condition for the purified product?

A3: this compound should be stored in a cool, dry, and dark place to prevent decomposition. It is often recommended to store it at refrigerator temperatures (around 4°C).[1]

Q4: Can I use water to wash the crude product during workup?

A4: Yes, an aqueous wash is a standard part of the workup for many organic reactions. Washing with water can help remove water-soluble impurities. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove any acidic byproducts like HBr.

Data Presentation

Table 1: Representative TLC Data for Halogenated Thiophenes

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
95:50.5 - 0.7Good for initial screening, may be too high for optimal column separation.
90:100.3 - 0.5Often a good starting point for column chromatography.
85:150.2 - 0.4May provide better separation for closely related impurities.

Note: These are representative values. The exact Rf will depend on the specific impurities and experimental conditions.

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh), consider deactivation with triethylamine.
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 85:15).
Column Loading Dry loading is recommended for better resolution.
Detection TLC with UV (254 nm) visualization and/or KMnO4 stain.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

    • Begin elution with the initial mobile phase.

    • Collect fractions and monitor by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization Solvent Screening
  • Place a small amount (e.g., 10-20 mg) of the crude product into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) dropwise while gently heating and agitating until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent(s) yield good quality crystals upon cooling.

  • If a single solvent is not effective, try mixed solvent systems (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity persists, then clarify by adding a drop of the good solvent and cool).

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Chromatography Column Chromatography TLC->Chromatography High Impurity Recrystallization Recrystallization TLC->Recrystallization Low Impurity Pure_Product Pure Product Chromatography->Pure_Product Impurities Impurities Chromatography->Impurities Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Is_Chroma Column Chromatography? Start->Is_Chroma Is_Recryst Recrystallization? Start->Is_Recryst Poor_Sep Poor Separation Is_Chroma->Poor_Sep Yes No_Crystals No Crystals Is_Recryst->No_Crystals Yes Optimize_Mobile Optimize Mobile Phase (TLC) Poor_Sep->Optimize_Mobile Yes Deactivate_Silica Deactivate Silica Gel Poor_Sep->Deactivate_Silica If decomposition Solvent_Screen Screen Solvents No_Crystals->Solvent_Screen Yes Induce_Cryst Induce Crystallization No_Crystals->Induce_Cryst If supersaturated

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound? A1: this compound is an α-haloketone. The presence of the electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Therefore, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, where the bromide ion is displaced by a nucleophile.[2]

Q2: Which types of nucleophiles are suitable for reaction with this compound? A2: A wide range of nucleophiles can be used, including oxygen (alcohols, phenols), nitrogen (primary/secondary amines, azides), and sulfur (thiols) nucleophiles.[1] Thiols are generally excellent nucleophiles for these types of reactions.[3]

Q3: What are the most critical parameters to control for a successful reaction? A3: The key parameters to optimize are the choice of solvent, the reaction temperature, and the use of a suitable base, especially when working with neutral nucleophiles like amines or alcohols.[3] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they enhance the reactivity of the nucleophile.[3]

Q4: Are there any significant side reactions to be aware of? A4: Yes. With strong bases, such as alkoxides, a competing reaction called the Favorskii rearrangement can occur, leading to the formation of a rearranged ester product.[2] Additionally, very strong and hard nucleophiles (like Grignard reagents) may attack the carbonyl carbon instead of the α-carbon, leading to 1,2-addition products.[4][5]

Q5: What are the primary safety concerns with this compound? A5: this compound is classified as corrosive (GHS05) and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution & Explanation
Weak Nucleophile For neutral nucleophiles (amines, alcohols), add a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU) to generate the more reactive conjugate base (amide or alkoxide).[3] If the nucleophile is inherently weak, consider switching to a more reactive analogue or using a catalyst like potassium iodide for N-alkylation reactions.[6]
Inappropriate Solvent The reaction rate is highly dependent on the solvent. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[3] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[7]
Suboptimal Temperature Many SN2 reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C).[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature and avoid decomposition.
Steric Hindrance If your nucleophile is very bulky, it can slow down the SN2 reaction rate. Consider increasing the reaction time or temperature. In extreme cases, a different synthetic route may be necessary.[8]
Issue 2: Formation of Multiple Side Products
Possible Cause Recommended Solution & Explanation
Favorskii Rearrangement This is common when using strong alkoxide bases.[2] To minimize this, consider using a milder, non-nucleophilic base like potassium carbonate or cesium carbonate, especially for O-alkylation with phenols.
Carbonyl Addition Attack at the carbonyl carbon can compete with the desired SN2 reaction, particularly with hard nucleophiles like Grignard reagents.[4] This substrate is generally not suitable for reactions with organometallics. Stick to softer nucleophiles (N, S, O-based).
Decomposition A dark coloration of the reaction mixture often indicates decomposition, which can be caused by excessively high temperatures or a base that is too strong.[3] Try running the reaction at a lower temperature or using a milder base (e.g., K₂CO₃ instead of NaH).[3]
Di-substitution If the nucleophile has more than one reactive site, di-substitution can occur. To avoid this, use a controlled stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider adding it slowly to the reaction mixture.[3]

Optimized Reaction Condition Tables

Table 1: Conditions for Reaction with Nitrogen Nucleophiles
Nucleophile Type Recommended Base Solvent Typical Temperature (°C) Notes
Primary/Secondary AminesK₂CO₃, Cs₂CO₃, Et₃NAcetonitrile, THF, DMF25 - 80Use of 2 equivalents of the amine (one as a base) or 1.1 eq. of amine with 1.5-2.0 eq. of an inorganic base is common.[9]
Azides (e.g., NaN₃)N/ADMF, DMSO25 - 60Sodium azide is sufficiently nucleophilic and does not require an additional base.[9]
Table 2: Conditions for Reaction with Oxygen Nucleophiles
Nucleophile Type Recommended Base Solvent Typical Temperature (°C) Notes
PhenolsK₂CO₃, Cs₂CO₃Acetone, Acetonitrile, DMF50 - 100Stronger bases like NaH or alkoxides can be used but may increase the risk of side reactions.[2][10]
Alcohols (Primary/Secondary)NaH, Sodium AlkoxideTHF, Corresponding Alcohol25 - 66 (Reflux)The alcohol must first be deprotonated with a strong base like NaH to form the reactive alkoxide.[3][9]
Table 3: Conditions for Reaction with Sulfur Nucleophiles
Nucleophile Type Recommended Base Solvent Typical Temperature (°C) Notes
ThiolsK₂CO₃, NaH, Et₃NDMF, THF, Ethanol0 - 50Thiols are excellent nucleophiles.[3] The corresponding thiolate is even more reactive and can be pre-formed with a base.[9]

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific nucleophiles. All reactions should be performed in a fume hood with appropriate PPE.

Protocol 1: General Procedure for N-Alkylation with an Amine
  • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent like acetonitrile (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) followed by potassium carbonate (2.0 eq).[9]

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for S-Alkylation with a Thiol
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired thiol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the α-haloketone to the thiolate solution at 0 °C.

  • Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagents Setup reaction 2. Reaction reagents->reaction Add Solvent, Base, Nucleophile monitoring TLC / LC-MS Monitoring reaction->monitoring Sample periodically monitoring->reaction Incomplete workup 3. Workup & Extraction monitoring->workup Complete purification 4. Purification workup->purification Crude Product analysis 5. Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_flowchart start Low / No Yield cause1 Is the nucleophile strong enough? start->cause1 sol1 Add a base (K₂CO₃, NaH) to deprotonate neutral nucleophiles (R-OH, R₂NH) cause1->sol1 No cause2 Is the solvent appropriate? cause1->cause2 Yes sol1->cause2 sol2 Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile) cause2->sol2 No cause3 Is the temperature optimal? cause2->cause3 Yes sol2->cause3 sol3 Gradually increase temperature (e.g., 50-80 °C) and monitor by TLC cause3->sol3 No end Improved Yield cause3->end Yes sol3->end

Caption: Troubleshooting flowchart for low reaction yield.

reaction_pathways start_mat This compound + Nucleophile (Nu:⁻) path_sn2 Desired SN2 Pathway start_mat->path_sn2 path_side1 Side Reaction 1 (Strong Base, e.g., RO⁻) start_mat->path_side1 path_side2 Side Reaction 2 (Hard Nucleophile, e.g., R-MgBr) start_mat->path_side2 prod_sn2 Substituted Product path_sn2->prod_sn2 prod_side1 Favorskii Rearrangement Product (Cyclopentanecarboxylic acid derivative) path_side1->prod_side1 prod_side2 Carbonyl Addition Product path_side2->prod_side2

Caption: Competing reaction pathways for α-haloketones.

References

Avoiding byproduct formation in Gewald reaction with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Gewald reaction. The presence of an α-bromo group introduces specific challenges that can lead to byproduct formation if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1][2] The accepted mechanism involves three primary stages:

  • Knoevenagel-Cope Condensation : A base catalyzes the condensation of the ketone (this compound) with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition : Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[3]

  • Cyclization and Tautomerization : The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[2][4] The final aromatization step is the primary thermodynamic driving force for the reaction.[4]

Q2: Why is using an α-halo ketone like this compound challenging in the Gewald reaction?

α-halo ketones are susceptible to side reactions under the basic conditions of the Gewald reaction. The bromine atom is a good leaving group, which can lead to nucleophilic substitution reactions or other rearrangements that compete with the desired thiophene formation. Careful control of reaction conditions is crucial.

Q3: What are the most common byproducts observed in this specific reaction?

Besides unreacted starting materials, common byproducts can include:

  • Knoevenagel-Cope Intermediate : If the sulfur addition and cyclization steps are slow, this intermediate can accumulate.[1]

  • Dimeric Byproducts : The α,β-unsaturated nitrile intermediate can dimerize, especially under certain conditions, reducing the yield of the desired thiophene.[3][5]

  • Substitution Products : The base or other nucleophiles present can displace the bromide, leading to undesired side products.

  • Other Heterocycles : In some cases, reaction pathways leading to other heterocyclic systems, like thiazoles, may be possible, although less common for the Gewald synthesis itself.

Troubleshooting Guide: Byproduct Formation

Issue 1: Low yield of the desired 2-aminothiophene with significant amounts of unreacted ketone.

Potential Cause Suggested Mitigation Strategy
Insufficient Base Activity The chosen base may not be strong enough to efficiently promote the initial Knoevenagel condensation.
Steric Hindrance The bulky thiophene substituent may slow down the initial condensation.
Low Reaction Temperature The activation energy for the condensation may not be met at the current temperature.

Troubleshooting Steps:

  • Optimize the Base : Switch to a slightly stronger base (e.g., from triethylamine to morpholine or piperidine). However, be cautious as stronger bases can promote side reactions with the bromo group.

  • Increase Temperature : Gradually increase the reaction temperature in increments of 10°C (e.g., from 45°C to 55°C). Monitor the reaction closely by TLC to see if ketone consumption improves without significant byproduct formation.[3]

  • Consider a Two-Step Procedure : Isolate the α,β-unsaturated nitrile intermediate first by performing the Knoevenagel-Cope condensation under optimized conditions. Then, react the purified intermediate with sulfur and a base in a separate step. This is often effective for less reactive ketones.[6]

Issue 2: A major byproduct is observed on TLC, suspected to be a dimer of the Knoevenagel intermediate.

Potential Cause Suggested Mitigation Strategy
High Reactant Concentration High concentrations can favor intermolecular reactions like dimerization.[1]
Suboptimal Temperature An incorrect temperature can favor the dimerization pathway over the intramolecular cyclization.[3]
Slow Sulfur Addition/Cyclization If the Knoevenagel intermediate forms rapidly but the subsequent steps are slow, it has more opportunity to dimerize.

Troubleshooting Steps:

  • Adjust Concentration : Dilute the reaction mixture by increasing the solvent volume.

  • Modify Reagent Addition : Try adding the ketone slowly to the mixture of the active methylene nitrile, sulfur, and base. This keeps the concentration of the intermediate low at any given time.

  • Optimize Temperature : Screen a range of temperatures. Sometimes a lower temperature can disfavor dimerization, even if it slows the overall reaction rate.[3]

Issue 3: Mass spectrometry of the crude product indicates byproducts from the loss of bromine.

Potential Cause Suggested Mitigation Strategy
Base is too Nucleophilic/Strong Strong or nucleophilic bases can directly displace the bromide via an SN2 reaction.
High Reaction Temperature Higher temperatures can accelerate undesired substitution reactions.

Troubleshooting Steps:

  • Select a Non-Nucleophilic Base : Use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker amine base like triethylamine.

  • Lower the Reaction Temperature : Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control Stoichiometry : Use only a catalytic amount of the base if possible. Some modern Gewald protocols have shown success with catalytic base under solvent-free conditions.[7]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes general parameters that can be optimized to minimize byproduct formation, based on established principles of the Gewald reaction.[3][6][8]

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Base TriethylamineMorpholineDBUMorpholine is a classic Gewald base. Triethylamine is weaker and less nucleophilic. DBU is a strong, non-nucleophilic option to avoid SN2 side reactions.
Solvent EthanolMethanolDMFPolar solvents like alcohols or DMF are generally preferred as they enhance the solubility and reactivity of sulfur and intermediates.[1][8]
Temperature Room Temp45 °C60 °CHigher temperatures increase reaction rates but may also promote byproduct formation. An optimal temperature must be found empirically.[3]
Procedure One-PotTwo-StepSlow AdditionA two-step procedure often gives cleaner results for challenging ketones.[6] Slow addition of the ketone can minimize dimer formation.

Experimental Protocols

Protocol 1: Optimized One-Pot Gewald Reaction

This protocol is designed to minimize side reactions by using a moderate temperature and a common base.

  • Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the active methylene nitrile (10 mmol), elemental sulfur (12 mmol, 0.38 g), and ethanol (30 mL).

  • Initiation : Add morpholine (10 mol%, ~0.09 mL) to the stirred suspension.

  • Reactant Addition : Slowly add a solution of this compound (10 mmol) in ethanol (10 mL) to the reaction mixture over 30 minutes.

  • Reaction : Heat the mixture to 45-50°C and stir.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Look for the consumption of the starting ketone and the appearance of the product spot.

  • Workup : Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, pour the mixture into ice water and stir until a solid precipitates.

  • Purification : Wash the crude solid with cold water and then a small amount of cold ethanol to remove excess sulfur. Recrystallize the product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure 2-aminothiophene.[1]

Visualizations

Reaction and Byproduct Pathways

Gewald_Reaction_Byproducts cluster_main Desired Gewald Pathway cluster_byproducts Potential Byproduct Pathways Start α-Halo Ketone + Active Methylene Knoevenagel Knoevenagel Intermediate (α,β-unsaturated nitrile) Start->Knoevenagel + Base Substitution Substitution Product (Br replaced) Start->Substitution + Nucleophile (Base) SulfurAdduct Sulfur Adduct Knoevenagel->SulfurAdduct + Sulfur Dimer Dimerization Product Knoevenagel->Dimer 2x Intermediate Warning Key Control Point: Minimize free intermediate and use non-nucleophilic base Knoevenagel->Warning Product Desired 2-Aminothiophene SulfurAdduct->Product Cyclization

Caption: Key reaction pathways in the Gewald synthesis and potential byproduct formations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude TLC: Identify Byproducts Start->CheckTLC UnreactedSM High Unreacted Starting Material? CheckTLC->UnreactedSM Main Issue DimerPresent Dimer/Unknown Byproduct Present? CheckTLC->DimerPresent Main Issue UnreactedSM->DimerPresent No OptimizeCondensation Increase Temp. Use Stronger (but non-Nu) Base UnreactedSM->OptimizeCondensation Yes ControlKinetics Lower Concentration Slow Ketone Addition Optimize Temperature DimerPresent->ControlKinetics Yes (Dimer) ChangeBase Action: Use Non-Nucleophilic Base (e.g., DBU) Lower Temperature DimerPresent->ChangeBase Yes (Substitution) TwoStep Action: Switch to Two-Step Protocol OptimizeCondensation->TwoStep If still fails

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

Stability of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] It is also recommended to keep it in a dry and well-ventilated place, away from incompatible materials.[4] Some suppliers also suggest keeping it under an inert atmosphere in a dark place.[1]

Q2: Is this compound sensitive to moisture?

A2: Yes, as an α-haloketone, it is susceptible to hydrolysis. The presence of water, especially under basic or acidic conditions, can lead to the substitution of the bromine atom with a hydroxyl group, forming 2-hydroxy-1-(5-chlorothiophen-2-yl)ethanone. It is crucial to use anhydrous solvents and handle the compound under a dry atmosphere (e.g., using a glovebox or a nitrogen/argon blanket).

Q3: How stable is this compound in the presence of nucleophiles?

A3: this compound is highly reactive towards nucleophiles. The carbon atom attached to the bromine is electrophilic and will readily undergo nucleophilic substitution (SN2) reactions. Common laboratory nucleophiles like amines, thiols, and alkoxides will displace the bromide. This reactivity is often desired for synthesis but indicates instability in the presence of unintended nucleophilic reagents, solvents (like methanol or ethanol), or additives.

Q4: What is the thermal stability of this compound?

Q5: Is the compound light-sensitive?

A5: Compounds containing bromine and a thiophene ring can be sensitive to light. Photodegradation can occur, potentially leading to the formation of radical species and subsequent side products. It is good practice to store the compound in an amber vial and to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil).

Troubleshooting Guides

Issue 1: My reaction with this compound is not proceeding to completion, and I observe multiple spots on my TLC plate.

  • Possible Cause A: Degradation of the starting material. The compound may have degraded due to improper storage or handling. Exposure to moisture or light can lead to decomposition.

    • Solution: Confirm the purity of your starting material using techniques like 1H NMR or LC-MS before starting the reaction. If necessary, purify the compound. Always use freshly opened or properly stored material.

  • Possible Cause B: Competing side reactions. The presence of unintended nucleophiles (e.g., water in the solvent) can lead to the formation of byproducts.

    • Solution: Ensure all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (N2 or Ar) is highly recommended.

  • Possible Cause C: The reaction conditions are too harsh. High temperatures or prolonged reaction times can cause decomposition of the starting material or the desired product.

    • Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

Issue 2: I am trying to perform a substitution reaction, but I am getting a complex mixture of products.

  • Possible Cause A: The base is too strong or not suitable. Strong bases can cause deprotonation at the α-carbon, leading to side reactions like Favorskii rearrangement or elimination, especially if the nucleophile is also a strong base.

    • Solution: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base of moderate strength (e.g., K2CO3 or NaHCO3) to scavenge the HBr formed during the reaction without promoting side reactions.

  • Possible Cause B: The solvent is participating in the reaction. Nucleophilic solvents like alcohols can compete with your intended nucleophile.

    • Solution: Switch to a non-nucleophilic, aprotic solvent such as THF, DMF, acetonitrile, or acetone. Ensure the solvent is anhydrous.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 57731-17-6[5][6][7]
Molecular Formula C6H4BrClOS[5]
Molecular Weight 239.52 g/mol [1]
Appearance Solid[5]
Melting Point 73-75 °C[5]
Boiling Point 309.2 °C at 760 mmHg (Predicted)[5]
Purity Typically ≥95%[5]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerator)To minimize thermal decomposition.[1][2][3][5]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (N2 or Ar).To prevent hydrolysis and oxidation.[1][4]
Light Store in a dark place or in an amber vial.To prevent photodegradation.[1]
Incompatible Materials Strong bases, strong oxidizing agents, strong reducing agents, and nucleophiles.The compound is highly reactive with these substances.

Experimental Protocols

General Protocol for Nucleophilic Substitution of the Bromine Atom

This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-H).

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous aprotic solvent (e.g., THF, acetonitrile).

  • Addition of Reagents: Add the nucleophile (Nu-H, 1.1 eq) to the solution. If the nucleophile is an amine or if HBr is a byproduct, add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid. Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product using 1H NMR, 13C NMR, and MS to confirm its structure.

Mandatory Visualization

A This compound B 2-Hydroxy-1-(5-chlorothiophen-2-yl)ethanone A->B + H2O (Hydrolysis) C 2-Nucleophile-1-(5-chlorothiophen-2-yl)ethanone A->C + Nucleophile (e.g., R-NH2) (SN2 Reaction) D Favorskii Rearrangement / Elimination Products A->D + Strong Base

Caption: Potential degradation and reaction pathways.

start Reaction Failure or Low Yield Observed check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity impure Starting Material is Impure/Degraded check_purity->impure No pure Starting Material is Pure check_purity->pure Yes purify Purify Starting Material or Use a New Batch impure->purify success Problem Resolved purify->success check_conditions Review Reaction Conditions (Solvent, Base, Temp.) pure->check_conditions harsh_conditions Conditions Too Harsh? (High Temp, Strong Base) check_conditions->harsh_conditions optimize_conditions Lower Temperature, Use Milder Base harsh_conditions->optimize_conditions Yes wet_solvent Solvent/Reagents Anhydrous? harsh_conditions->wet_solvent No optimize_conditions->success dry_reagents Use Anhydrous Solvents and Inert Atmosphere wet_solvent->dry_reagents No wet_solvent->success Yes dry_reagents->success

Caption: Troubleshooting workflow for reactions.

References

Challenges in the scale-up of reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis and scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.[1]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Lachrymatory Properties: Like many alpha-bromo ketones, it is a lachrymator and can cause irritation to the respiratory tract.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it at temperatures between 2-8°C. Protect from light and moisture.

Q3: What are the key starting materials for the synthesis of this compound?

A3: The most common starting material is 1-(5-chlorothiophen-2-yl)ethanone, which is then brominated at the alpha-position.

Q4: What are the potential impurities that can form during the synthesis?

A4: Potential impurities can include unreacted starting material, the dibrominated product (2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone), and other side-products from reactions with the solvent or impurities in the starting materials. Impurity profiling using techniques like HPLC-MS and NMR is crucial for quality control.

Troubleshooting Guide

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Ensure the reaction is run for a sufficient amount of time. Consider a slight increase in reaction temperature or the addition of a catalyst if applicable.

  • Degradation of Product:

    • Solution: The product is sensitive to heat and light. Ensure the reaction temperature is carefully controlled and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up procedures should be performed promptly and at a low temperature.

  • Suboptimal Reagent Stoichiometry:

    • Solution: The molar ratio of the brominating agent to the starting ketone is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of dibrominated byproducts. A typical starting point is a 1.05 to 1.2 molar equivalent of the brominating agent.

  • Poor Quenching and Work-up:

    • Solution: The quenching step is crucial to stop the reaction and remove excess brominating agent. A solution of sodium bisulfite or sodium thiosulfate is commonly used. Ensure the quenching is complete before proceeding with the extraction.

Impurity Formation

Q6: I am observing a significant amount of the dibrominated impurity in my product. How can I minimize its formation?

A6: The formation of 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone is a common issue. To minimize it:

  • Control Stoichiometry: Use a minimal excess of the brominating agent.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring monobromination.

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can increase the rate of the second bromination.

Q7: How can I remove unreacted starting material and other impurities from the final product?

A7: Purification can be achieved through:

  • Crystallization: This is often the most effective method for purifying solid products on a large scale. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution or are easily separated.

  • Column Chromatography: For smaller scales or when crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.

Scale-Up Challenges

Q8: We are scaling up the reaction from lab to pilot plant and are concerned about the exothermic nature of the bromination. How can we manage this?

A8: The bromination of ketones is often exothermic and can pose a significant safety risk on a larger scale.

  • Heat Transfer Management: Ensure the reactor has sufficient cooling capacity. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Consider using a jacketed reactor with a reliable cooling system.

  • Controlled Addition: As with minimizing dibromination, the slow, controlled addition of the brominating agent is critical for managing the exotherm. The addition rate should be tied to the reactor's ability to dissipate the generated heat, maintaining a stable internal temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning from a batch process to a continuous flow setup can offer significant safety advantages. Continuous flow reactors have a much higher surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control, thereby minimizing the risk of thermal runaway.

Q9: We are experiencing issues with mixing and achieving consistent results at a larger scale. What could be the cause?

A9: Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in increased side-product formation and inconsistent yields.

  • Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator for the viscosity and density of the reaction mixture. The agitator speed should be optimized to ensure good mixing without causing excessive splashing or shear.

  • Baffling: The use of baffles in the reactor can improve mixing efficiency by preventing the formation of a vortex.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57731-17-6
Molecular Formula C₆H₄BrClOS
Molecular Weight 239.52 g/mol
Appearance Solid
Melting Point 73-75 °C
Boiling Point 309.2 °C at 760 mmHg
Storage Temperature 2-8°C

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementPictogram
H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Note: The following is a general laboratory-scale protocol. The scale-up of this reaction should be conducted by experienced process chemists with careful consideration of the safety and engineering challenges.

Synthesis of this compound

  • Materials:

    • 1-(5-chlorothiophen-2-yl)ethanone

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

    • Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, dichloromethane)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium bisulfite solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 1-(5-chlorothiophen-2-yl)ethanone (1.0 eq) in the chosen solvent.

    • Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bisulfite solution to quench any remaining bromine.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate).

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagents Add NBS and Initiator start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Reaction reflux->monitor cool Cool to RT monitor->cool filter_succinimide Filter Succinimide cool->filter_succinimide quench Quench with NaHSO3 filter_succinimide->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Bromination start Low Yield or High Impurity? check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents analyze_impurities Analyze Impurity Profile (HPLC/MS) complete->analyze_impurities end_node Improved Process increase_time_temp->end_node check_reagents->end_node dibromination High Dibromination analyze_impurities->dibromination Dibromide Present other_impurities Other Impurities analyze_impurities->other_impurities Other Impurities slow_addition Slow Reagent Addition & Control Temperature dibromination->slow_addition optimize_workup Optimize Work-up and Purification other_impurities->optimize_workup slow_addition->end_node optimize_workup->end_node

Caption: A troubleshooting decision tree for common issues in bromination reactions.

References

Identification of impurities in 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. It provides troubleshooting advice and frequently asked questions (FAQs) for the identification of the target compound and common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for the starting material, 2-acetyl-5-chlorothiophene?

A1: The starting material, 2-acetyl-5-chlorothiophene, is a key compound to monitor for reaction completion. Its ¹H NMR spectrum is characterized by two doublets in the aromatic region corresponding to the thiophene protons and a singlet for the methyl protons of the acetyl group.

Q2: What are the characteristic ¹H NMR signals for the desired product, this compound?

A2: The formation of the product is indicated by the disappearance of the methyl singlet from the starting material and the appearance of a new singlet for the methylene protons adjacent to the bromine atom. The two thiophene protons will remain as doublets, although their chemical shifts may be slightly altered compared to the starting material.

Q3: What is the most common impurity observed in this reaction, and how can I identify it by ¹H NMR?

A3: A frequent impurity is the dibrominated byproduct, 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone. This impurity is readily identified by a characteristic singlet in the ¹H NMR spectrum corresponding to the methine proton (-CHBr₂). The signal for the methylene protons of the desired product will be absent for this species.

Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of the reaction mixture.

Issue 1: My ¹H NMR spectrum shows a singlet around 2.5 ppm.

  • Possible Cause: This signal corresponds to the methyl protons of the unreacted starting material, 2-acetyl-5-chlorothiophene.

  • Solution: The reaction has not gone to completion. Consider extending the reaction time, increasing the temperature, or adding more brominating agent. Monitor the reaction progress by TLC or by taking periodic NMR samples until the singlet at ~2.5 ppm disappears.

Issue 2: Along with the product signals, I see a singlet between 6.0 and 7.0 ppm.

  • Possible Cause: This downfield singlet is indicative of the methine proton of the dibrominated impurity, 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone.

  • Solution: Over-bromination has occurred. To minimize the formation of this byproduct, consider reducing the amount of the brominating agent, lowering the reaction temperature, or decreasing the reaction time. Purification by column chromatography is typically required to separate the desired monobrominated product from the dibrominated impurity.

Issue 3: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.

  • Possible Cause: The presence of multiple species (starting material, product, and impurities) can lead to overlapping signals in the aromatic region.

  • Solution:

    • Compare with standards: If available, run NMR spectra of the pure starting material and the purified product to confirm the chemical shifts of their respective aromatic protons.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which aromatic protons are coupled to each other, aiding in the assignment of signals to specific compounds.

    • Focus on key signals: Use the distinct singlets of the methyl group (starting material), the methylene group (product), and the methine group (dibromo-impurity) to determine the relative amounts of each species in the mixture.

NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that the exact chemical shifts can vary depending on the solvent and the concentration. The data for the product and dibromo-impurity are estimated based on analogous compounds.

CompoundStructureSignal Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
2-acetyl-5-chlorothiophene (Starting Material)-CH₃~2.5~26Singlet
Thiophene H (2)~7.0, ~7.6~127, ~133Doublet
C=O-~190-
Quaternary C-~139, ~142-
This compound (Product) -CH₂Br~4.4~35Singlet
Thiophene H (2)~7.1, ~7.7~128, ~134Doublet
C=O-~183-
Quaternary C-~138, ~141-
2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone (Impurity)-CHBr₂~6.5~40Singlet
Thiophene H (2)~7.2, ~7.8~129, ~135Doublet
C=O-~178-
Quaternary C-~137, ~140-

Experimental Protocol: Synthesis of this compound

This is a general procedure for the α-bromination of 2-acetyl-5-chlorothiophene.

Materials:

  • 2-acetyl-5-chlorothiophene

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • Solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, if using NBS)

  • Aqueous sodium bicarbonate solution

  • Aqueous sodium thiosulfate solution (if using Bromine)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-acetyl-5-chlorothiophene (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the brominating agent (1.0-1.1 equivalents). If using NBS, add a catalytic amount of a radical initiator.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate. If bromine was used, also wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Impurity Identification Workflow

The following diagram illustrates the decision-making process for identifying the components of the reaction mixture based on key signals in the ¹H NMR spectrum.

Impurity_Identification Start Analyze 1H NMR Spectrum of Crude Product Check_Me Singlet at ~2.5 ppm? Start->Check_Me Check_CHBr2 Singlet at ~6.5 ppm? Check_Me->Check_CHBr2 No Incomplete_Reaction Incomplete Reaction: Starting Material Present Check_Me->Incomplete_Reaction Yes Check_CH2Br Singlet at ~4.4 ppm? Check_CHBr2->Check_CH2Br No Dibromo_Impurity Dibromo-Impurity Present Check_CHBr2->Dibromo_Impurity Yes Product_Present Desired Product Present Check_CH2Br->Product_Present Yes No_Product Desired Product Absent Check_CH2Br->No_Product No Purify Purify by Column Chromatography Incomplete_Reaction->Purify Dibromo_Impurity->Purify Product_Present->Purify

Caption: Workflow for identifying impurities in the synthesis of this compound using ¹H NMR.

Overcoming low conversion rates in reactions with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low conversion rates, in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a low conversion rate in my reaction. What are the general factors I should consider?

A1: Low conversion rates with this compound, an α-bromo ketone, can stem from several factors. Primarily, the reactivity of the α-carbon is enhanced by the adjacent carbonyl group, making it susceptible to nucleophilic attack. However, issues can arise from:

  • Nucleophile Strength: The choice of nucleophile is critical. Strong, bulky bases can lead to side reactions like elimination or self-condensation.

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.

  • Reagent Quality: The purity of your starting material, reagents, and solvents is paramount. Impurities can poison catalysts or participate in unwanted side reactions.

  • Steric Hindrance: The accessibility of the electrophilic carbon on the bromoketone can be hindered by bulky nucleophiles or substituents.

Q2: Which reaction types are commonly performed with this compound?

A2: This versatile building block is frequently used in the synthesis of various heterocyclic compounds. Common reactions include:

  • Hantzsch Thiazole Synthesis: Reaction with thiourea or substituted thioureas to form 2-aminothiazole derivatives.

  • Claisen-Schmidt Condensation: Although typically the starting ketone is not halogenated at the alpha position, derivatives of 1-(5-chlorothiophen-2-yl)ethanone are used to synthesize chalcones. The bromo- functionality would likely be substituted by the nucleophile in the reaction.

  • Gewald Reaction: A multicomponent reaction to synthesize substituted 2-aminothiophenes.

  • Suzuki Coupling: While challenging due to the electron-rich nature of the thiophene ring, cross-coupling reactions can be performed to introduce aryl or other substituents.

Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like material. What could be the cause?

A3: Dark coloration and tar formation often indicate polymerization or decomposition of your starting materials or product. This is typically caused by overly harsh reaction conditions, such as high concentrations of a strong base or excessive heat. Aldehydes, if used in the reaction, are particularly prone to polymerization under these conditions. To mitigate this, consider using a milder base, lowering the reaction temperature (e.g., using an ice bath), or ensuring slow, controlled addition of reagents.

Troubleshooting Guides

Hantzsch Thiazole Synthesis: Low Yield of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For this compound, the reaction with thiourea should yield 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient heating.Ensure the reaction is refluxed for an adequate amount of time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low-quality reagents.Use pure this compound and thiourea. Ensure the solvent (e.g., ethanol) is anhydrous.
Formation of Multiple Products Side reactions due to harsh conditions.Refluxing for an extended period or at excessively high temperatures can lead to byproducts. Optimize the reaction time by monitoring with TLC.
Impurities in the starting material.Purify the starting bromoketone if necessary.
Difficulty in Product Isolation Product is soluble in the workup solvent.After cooling the reaction, pour it into ice-cold water to precipitate the product. If precipitation is incomplete, consider extraction with a suitable organic solvent like ethyl acetate.
Unreacted thiourea co-precipitates.Wash the crude product thoroughly with cold water to remove water-soluble impurities like thiourea.

This protocol is adapted from established methods for Hantzsch thiazole synthesis.[1][2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • Reagent Addition: Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) while stirring. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Hantzsch_Troubleshooting start Low Conversion in Hantzsch Synthesis check_reagents Verify Purity of Bromoketone and Thiourea start->check_reagents check_conditions Review Reaction Conditions start->check_conditions monitor_tlc Monitor Reaction Progress by TLC check_reagents->monitor_tlc check_conditions->monitor_tlc incomplete_reaction Incomplete Reaction? monitor_tlc->incomplete_reaction extend_reflux Extend Reflux Time (Monitor Closely) incomplete_reaction->extend_reflux Yes multiple_products Multiple Products Observed? incomplete_reaction->multiple_products No extend_reflux->monitor_tlc optimize_temp Optimize Temperature and Time multiple_products->optimize_temp Yes purification_issue Difficulty in Purification? multiple_products->purification_issue No optimize_temp->monitor_tlc workup_mod Modify Work-up Procedure (e.g., Extraction, pH adjustment) purification_issue->workup_mod Yes success Improved Conversion purification_issue->success No workup_mod->success Claisen_Schmidt_Troubleshooting start Low Chalcone Yield check_reagents Verify Purity of Ketone and Aldehyde start->check_reagents check_base Check Base Type and Concentration start->check_base check_temp Review Reaction Temperature start->check_temp purity_ok Reagents Pure? check_reagents->purity_ok base_ok Base Optimal? check_base->base_ok temp_ok Temp Optimal? check_temp->temp_ok purity_ok->check_base Yes purify_reagents Purify Starting Materials purity_ok->purify_reagents No base_ok->check_temp Yes optimize_base Optimize Base Concentration or Use Milder Base base_ok->optimize_base No optimize_temp Adjust Temperature (Cooling or Gentle Heating) temp_ok->optimize_temp No side_reactions Check for Side Reactions (TLC/NMR of crude) temp_ok->side_reactions Yes purify_reagents->start optimize_base->start optimize_temp->start self_condensation Self-Condensation? side_reactions->self_condensation cannizzaro Cannizzaro Reaction? side_reactions->cannizzaro michael Michael Addition? side_reactions->michael adjust_addition Slowly Add Aldehyde to Ketone/Base Mixture self_condensation->adjust_addition adjust_base_add Slowly Add Base cannizzaro->adjust_base_add adjust_stoich Use Slight Excess of Aldehyde michael->adjust_stoich success Improved Yield adjust_addition->success adjust_base_add->success adjust_stoich->success

References

Recrystallization techniques for purifying 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?

A1: The crucial first step is to perform a solvent screen to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities should either be completely soluble or insoluble at all temperatures.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, often because the boiling point of the solvent is higher than the melting point of the compound (the melting point for this compound is 73-75 °C), or due to the presence of significant impurities.[1][2] To remedy this, try the following:

  • Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1]

  • Switch to a lower-boiling point solvent.

  • Allow the solution to cool to room temperature more slowly before placing it in an ice bath.[3]

  • If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.[3]

Q3: No crystals are forming upon cooling my solution. What are the likely causes and solutions?

A3: This is a common issue, often due to either the solution not being sufficiently saturated or a lack of nucleation sites for crystal growth.[2][3] Here are some techniques to induce crystallization:

  • Increase Concentration: If too much solvent was used, the solution may not be saturated upon cooling.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches on the glass can serve as nucleation sites.[3]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystallization.[1]

  • Further Cooling: If crystals still haven't formed at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[2]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.[1] Consider the following to improve your recovery:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[3] Excess solvent will retain more of your dissolved product even after cooling.

  • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

  • Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.[3]

Q5: What are some common impurities I might encounter with this compound derivatives?

A5: Common impurities can include unreacted starting materials, byproducts from the bromination reaction (such as dibrominated species), and residual acid from the synthesis. A pre-purification work-up, such as washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities before recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. - Inappropriate solvent choice.- Insufficient solvent volume.- Try a more polar solvent or a solvent mixture.- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess.
"Oiling out" (formation of liquid droplets instead of crystals). - Solvent boiling point is higher than the compound's melting point.- Solution is supersaturated or cooling too rapidly.- High concentration of impurities.- Select a solvent with a lower boiling point.- Re-heat to dissolve the oil, add a small amount of extra solvent, and allow to cool slowly.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
No crystal formation upon cooling. - Solution is not saturated (too much solvent used).- Supersaturation (lack of nucleation sites).- Evaporate some solvent to increase the concentration and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low recovery of purified compound. - Too much solvent used for dissolution.- Premature crystallization during hot filtration.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent required for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, receiving flask).- Wash the final crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in crystals. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.
Crystallization happens too quickly. - The solution is too concentrated or cooling is too rapid.- Re-heat the solution and add a small amount of additional solvent.- Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath.[1]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound derivatives.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, resulting in a good yield of pure crystals.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of the this compound derivative using the optimal solvent system identified in Protocol 1.

Methodology:

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions.

  • Heat the mixture to the boiling point of the solvent with stirring. Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • If a mixed solvent system is used, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature well below their melting point (73-75 °C).

Data Presentation

Use the following table to record the results from your solvent screening experiments (Protocol 1) to determine the optimal recrystallization solvent.

Solvent Solubility (Room Temp) Solubility (Hot) Crystal Formation (Cold) Observations (Crystal Quality, Color)
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexanes
Other

Solubility Key: I = Insoluble, SS = Slightly Soluble, S = Soluble

Visualization

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid solvent_screen Protocol 1: Small-Scale Solvent Screening start->solvent_screen Identify Optimal Solvent dissolution Protocol 2: Dissolve Crude Solid in Minimum Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath troubleshoot Troubleshooting cooling->troubleshoot filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash Crystals with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying end End: Pure Crystals drying->end oiling_out Issue: Oiling Out troubleshoot->oiling_out Refer to Guide no_crystals Issue: No Crystals Form troubleshoot->no_crystals Refer to Guide oiling_out->dissolution Re-dissolve & Adjust no_crystals->cooling Induce Nucleation/ Concentrate

References

Validation & Comparative

The Bioactive Potential of Heterocycles Synthesized from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug discovery, the quest for novel molecular scaffolds with significant biological activity is relentless. The versatile starting material, 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, offers a gateway to a diverse range of heterocyclic compounds with promising therapeutic potential. This guide provides a comparative analysis of the potential bioactivities of thiazole, thiadiazine, and pyrazole derivatives synthesized from this common precursor, supported by experimental data from analogous compounds found in the literature.

This document outlines plausible synthetic pathways, compares potential antimicrobial, anticancer, and anti-inflammatory activities, and provides detailed experimental protocols to guide further research and development in this area.

Synthetic Pathways and Bioactivity Profiles

The reactivity of the α-bromoketone moiety in this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. Below, we explore the synthesis and potential bioactivities of key derivatives.

Thiazole Derivatives: Promising Anticancer Agents

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring from an α-haloketone and a thioamide. Following this, a plausible pathway to synthesize a 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivative is outlined below.

Thiazole Synthesis This compound This compound Intermediate Cyclization Intermediate This compound->Intermediate Hantzsch Synthesis Thiourea Thiourea Thiourea->Intermediate Thiazole_Derivative 2-Amino-4-(5-chlorothiophen-2-yl)thiazole Intermediate->Thiazole_Derivative Dehydration

Caption: Plausible synthesis of a thiazole derivative.

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. Research on structurally similar phenylthiazole derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, certain phenylthiazole analogues have shown excellent growth-inhibitory effects on HT29 colon cancer cells.[1] The presence of the chlorothiophene moiety in our proposed derivative may further enhance its cytotoxic potential.

Thiadiazine Derivatives: Potential Antimicrobial Candidates

Condensation of this compound with thiosemicarbazide can lead to the formation of 1,3,4-thiadiazine derivatives. This class of compounds has garnered attention for its antimicrobial properties.

Thiadiazine Synthesis This compound This compound Intermediate Condensation Adduct This compound->Intermediate Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Thiadiazine_Derivative 5-(5-Chlorothiophen-2-yl)-2-imino-2,3-dihydro-1,3,4-thiadiazine Intermediate->Thiadiazine_Derivative Cyclization

Caption: Plausible synthesis of a thiadiazine derivative.

Studies on analogous 1,3,5-thiadiazine-2,4(3H)-diones have revealed in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes.[2] Furthermore, certain triazolothiadiazine derivatives have exhibited high activity against both Gram-positive and Gram-negative bacteria.[3] The synthesized chlorothiophene-containing thiadiazine is therefore a promising candidate for further antimicrobial screening.

Pyrazole Derivatives: Potential Anti-inflammatory and Antifungal Agents

The reaction of this compound with hydrazine derivatives provides a straightforward route to pyrazole scaffolds. These heterocycles are well-known for their diverse biological activities.

Pyrazole Synthesis This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Pyrazole_Derivative 3-(5-Chlorothiophen-2-yl)-1H-pyrazole Intermediate->Pyrazole_Derivative Cyclization

Caption: Plausible synthesis of a pyrazole derivative.

Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[4] For example, some pyrazole derivatives have shown greater antifungal efficacy than commercially available fungicides.[5] The anti-inflammatory potential of pyrazole derivatives is also well-documented, with some compounds exhibiting significant inhibition of inflammatory markers.[6]

Comparative Data Summary

The following tables summarize the reported bioactivities of compounds structurally related to the proposed derivatives of this compound, providing a benchmark for future experimental evaluation.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ClassCancer Cell LineActivity (IC50 / % Inhibition)Reference
Phenylthiazole DerivativesHT29 (Colon)High Growth Inhibition[1]
Naphthalene-azine-thiazole HybridsOVCAR-4 (Ovarian)IC50 = 1.569 ± 0.06 μM[7]
Thiazole-5-carboxamide DerivativesA-549, Bel7402, HCT-8Moderate Activity (up to 48% inhibition)[8]

Table 2: Antimicrobial Activity of Thiadiazine and Related Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
1,3,5-Thiadiazine-2,4(3H)-dionesTrichophyton mentagrophytes< 2 µg/mL[2]
1,2,4-Triazolo[3,4-b][1][3][5]thiadiazinesS. aureus, B. cereus, E. coli, P. aeruginosa1.56-100 μg/ml[3]
Sulfonamide-bearing ThiadiazinonesVarious microbesSignificant Activity

Table 3: Anti-inflammatory and Antifungal Activity of Pyrazole Derivatives

Compound ClassBiological ActivityModel/OrganismKey FindingsReference
Pyrazole DerivativesAntifungalVarious phytopathogenic fungiGreater efficacy than boscalid[5]
Pyrazole ethanone derivativesAnti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition of edema[6]
Brominated thiophene-containing pyrazolesAntimicrobialTwo fungal strainsPromising bioactivity profile[9]

Detailed Experimental Protocols

The following are generalized experimental protocols adapted from the literature for the synthesis and biological evaluation of the proposed heterocyclic compounds.

General Synthetic Procedure for Thiazole Derivatives (Hantzsch Synthesis)
  • Reaction Setup: A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

General Procedure for In Vitro Anticancer Activity (MTT Assay)

MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with synthesized compounds at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT anticancer assay.

  • Cell Culture: Human cancer cell lines (e.g., HT29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Data Analysis: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The versatile chemical nature of this compound positions it as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Based on the existing literature for analogous structures, the thiazole, thiadiazine, and pyrazole derivatives of this precursor hold significant promise as potential anticancer, antimicrobial, and anti-inflammatory agents. The provided synthetic strategies and experimental protocols offer a solid foundation for researchers to explore the full therapeutic potential of these novel chemical entities. Further investigation into the structure-activity relationships of these compounds will be crucial in the development of new and effective drug candidates.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and Other α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and other α-haloketones, offering insights supported by experimental data. The content is designed to assist researchers in understanding the chemical behavior of these compounds, which are pivotal intermediates in the synthesis of various heterocyclic compounds, including pharmaceuticals.

Understanding the Reactivity of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity to the molecule. The primary factors governing the reactivity of α-haloketones are the inductive effect of the carbonyl group and the polarity of the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Consequently, the more polar the carbon-halogen bond, the faster the reaction with nucleophiles.[1]

Nucleophilic attack on α-haloketones can occur at several sites, but the most common is the SN2 reaction at the α-carbon, leading to the displacement of the halide ion.[1] This reactivity is fundamental to their utility in organic synthesis, particularly in the construction of heterocyclic rings.

Comparative Reactivity in Hantzsch Thiazole Synthesis

A benchmark reaction for assessing the reactivity of α-haloketones is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring.[2][3][4] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[2] The rate and yield of this reaction are influenced by the structure of the α-haloketone.

The following table summarizes the reaction times and yields for the synthesis of 2-aminothiazoles from various α-bromoacetophenones and thiourea. This data provides a basis for comparing the relative reactivities of these compounds.

α-HaloketoneProductReaction Time (min)Yield (%)Reference
2-Bromoacetophenone2-Amino-4-phenylthiazole1394[5]
2-Bromo-4'-methylacetophenone2-Amino-4-(p-tolyl)thiazole1492[5]
2-Bromo-4'-chloroacetophenone2-Amino-4-(4-chlorophenyl)thiazole1388[5]
2-Bromo-4'-bromoacetophenone2-Amino-4-(4-bromophenyl)thiazole1489[5]
2-Bromo-4'-nitroacetophenone2-Amino-4-(4-nitrophenyl)thiazole1492[5]

Note: The reaction conditions in the cited reference involved the use of tetrabutylammonium hexafluorophosphate (Bu4NPF6) as a catalyst in methanol at ambient temperature.

The data indicates that substitutions on the phenyl ring of 2-bromoacetophenone have a modest effect on the reaction time and yield under these specific catalytic conditions. It is reasonable to extrapolate that this compound would exhibit comparable reactivity, likely affording high yields of the corresponding 2-amino-4-(5-chlorothiophen-2-yl)thiazole under similar conditions.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on common laboratory practices for the Hantzsch thiazole synthesis.[2][6]

Materials:

  • α-Haloketone (e.g., this compound) (1.0 eq)

  • Thiourea (1.2-1.5 eq)

  • Ethanol or Methanol

  • Sodium Carbonate (Na2CO3) solution (5%)

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask or a 20 mL scintillation vial, combine the α-haloketone and thiourea.

  • Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per 5 mmol of α-haloketone), and a stir bar.

  • Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific substrates. A typical condition is refluxing for 30 minutes to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the product to air dry or dry in a desiccator.

  • The crude product can be further purified by recrystallization if necessary.

Kinetic Study of the Reaction of α-Haloketones with Thioureas

The following is a general protocol for a kinetic study of the reaction between an α-haloketone and thiourea, adapted from studies on similar reactions.[7]

Materials and Equipment:

  • α-Haloketone (e.g., this compound)

  • Thiourea (and its substituted derivatives if desired)

  • Ethanol (or other suitable solvent)

  • Thermostated water bath

  • UV-Vis Spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the α-haloketone and thiourea of known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel (e.g., a cuvette for spectrophotometric monitoring), mix known volumes of the thiourea solution and solvent. Allow the mixture to reach the desired reaction temperature.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the α-haloketone stock solution to the reaction vessel and start monitoring the reaction progress immediately.

  • Monitoring the Reaction: The progress of the reaction can be followed by monitoring the disappearance of the reactants or the appearance of the product. This can be achieved by:

    • UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption maximum, the increase in absorbance at this wavelength can be monitored over time.

    • HPLC: Aliquots of the reaction mixture can be taken at different time intervals, the reaction quenched (e.g., by dilution with a cold solvent), and the concentration of reactants and/or products determined by HPLC analysis.

  • Data Analysis:

    • Determine the initial rate of the reaction from the change in concentration (or absorbance) over the initial period of the reaction.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept constant.

    • The second-order rate constant (k2) can be calculated from the integrated rate law for a second-order reaction or from the initial rates. The reaction is typically first order with respect to both the α-haloketone and thiourea.[7]

Visualizing the Reaction Pathway

The Hantzsch thiazole synthesis is a classic example of a reaction pathway involving nucleophilic substitution and cyclization. The following diagram, generated using Graphviz, illustrates the key steps in this process.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (this compound) isothiouronium Isothiouronium Salt alpha_haloketone->isothiouronium SN2 Attack thiourea Thiourea thiourea->isothiouronium cyclization_intermediate Cyclized Intermediate isothiouronium->cyclization_intermediate Intramolecular Cyclization thiazole 2-Aminothiazole Derivative cyclization_intermediate->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

This guide provides a foundational comparison of the reactivity of this compound with other α-haloketones. For more specific quantitative comparisons, dedicated kinetic studies on the target compound are recommended.

References

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone vs. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SN2 Reactions at α-Carbonyl Centers

The substrates , 2-bromo-1-(5-chlorothiophen-2-yl)ethanone and its chloro-analogue, are α-haloketones. The carbon atom bearing the halogen (the α-carbon) is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. SN2 reactions are single-step, concerted processes where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[1][3]

The Decisive Role of the Leaving Group

In an SN2 reaction, the rate is highly sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own (i.e., a weak base).[4] When comparing halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[5]

This trend is governed by two primary factors:

  • Basicity: Weaker bases are better leaving groups. HBr is a stronger acid than HCl (pKa HBr ≈ -9; pKa HCl ≈ -7), meaning its conjugate base, bromide (Br⁻), is weaker and more stable than chloride (Cl⁻).[4][6]

  • Polarizability: Larger atoms like bromine have a more diffuse electron cloud that is more easily distorted.[7][8] This polarizability helps stabilize the developing negative charge in the transition state of the SN2 reaction, lowering the activation energy.

Consequently, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[5]

Based on these fundamental principles, This compound is predicted to be significantly more reactive in SN2 reactions than 2-chloro-1-(5-chlorothiophen-2-yl)ethanone.

Predicted Reactivity and Data Comparison

The following table summarizes the key physical properties influencing reactivity and provides an expected qualitative comparison for a typical SN2 reaction.

PropertyThis compound2-Chloro-1-(5-chlorothiophen-2-yl)ethanoneJustification
CAS Number 57731-17-642445-55-6[9]Identification
Molecular Weight 240.52 g/mol 195.07 g/mol Physical Property
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Structure
C-Halogen Bond Strength WeakerStrongerC-Br bonds are inherently weaker than C-Cl bonds.[5]
Leaving Group Basicity Weaker BaseStronger BaseBr⁻ is the conjugate base of a stronger acid (HBr) than Cl⁻ (HCl).[4]
Predicted SN2 Reactivity Higher Lower Weaker C-X bond and more stable leaving group lead to a lower activation energy.[5][7]
Expected Reaction Rate FasterSlowerThe rate-determining step is faster for the substrate with the better leaving group.

Visualizing the SN2 Mechanism and Properties

The following diagrams illustrate the SN2 reaction pathway and the logical relationship between the key chemical properties that determine halogen leaving group ability.

Caption: Concerted SN2 mechanism showing nucleophilic attack and leaving group departure.

Leaving_Group_Properties Factors Affecting Leaving Group Ability (Br vs. Cl) A Increased Atomic Size (Br > Cl) B Increased Polarizability A->B leads to C Weaker C-X Bond A->C results in E Better Leaving Group Ability (Br⁻ > Cl⁻) B->E stabilizes transition state C->E facilitates cleavage D Weaker Base (Br⁻ < Cl⁻) D->E indicates greater stability F Faster SN2 Reaction Rate E->F results in

Caption: Relationship between atomic properties and SN2 reaction rate for Br vs. Cl.

Proposed Experimental Protocol for Comparison

To empirically validate the predicted difference in reactivity, a competitive experiment or parallel reactions can be conducted. The Finkelstein reaction, where a halide is displaced by iodide in acetone, provides a classic and effective method.

Objective: To qualitatively or semi-quantitatively compare the SN2 reaction rates of this compound and 2-chloro-1-(5-chlorothiophen-2-yl)ethanone.

Materials:

  • This compound

  • 2-chloro-1-(5-chlorothiophen-2-yl)ethanone

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each substrate in anhydrous acetone. Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.5 M).

  • Reaction Initiation: In separate, labeled test tubes, add 1 mL of the NaI solution. At time t=0, add 1 mL of the respective α-haloketone solution to each test tube. Mix thoroughly.[10]

  • Observation: Monitor the test tubes for the formation of a precipitate. The reactions are:

    • R-Br + NaI(acetone) → R-I + NaBr(s)

    • R-Cl + NaI(acetone) → R-I + NaCl(s) Sodium bromide and sodium chloride are insoluble in acetone, so their formation as a precipitate indicates that a reaction has occurred.[10]

  • Data Collection: Record the time at which a precipitate first becomes visible in each tube. For a more quantitative measure, the reactions can be quenched at various time points, filtered, and the amount of precipitate weighed. Alternatively, aliquots can be analyzed by HPLC to measure substrate disappearance and product formation.

  • Analysis: The substrate that produces a precipitate more rapidly is the more reactive compound. It is expected that the tube containing this compound will show a precipitate significantly faster than the one with the chloro-analogue.

Experimental_Workflow Comparative Reactivity Experimental Workflow cluster_reaction Parallel Reactions prep Prepare Equimolar Solutions - Substrate A (Bromo) - Substrate B (Chloro) - NaI in Acetone start_A Mix NaI + Substrate A prep->start_A start_B Mix NaI + Substrate B prep->start_B observe Monitor for Precipitate (NaBr or NaCl) start_A->observe start_B->observe record Record Time of Precipitate Formation observe->record compare Compare Reaction Times (Time_A vs. Time_B) record->compare conclusion Conclusion: Faster Precipitate = Higher Reactivity compare->conclusion

References

Antifungal activity of thiazoles derived from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antifungal activity of novel thiazole derivatives, with a focus on those synthesized from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. This document outlines standardized experimental protocols and presents a template for comparative data analysis against established antifungal agents.

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Thiazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including promising antifungal properties.[1][2][3][4][5][6] This guide details the methodologies for synthesizing and evaluating the antifungal potential of thiazole derivatives, enabling a direct comparison with existing treatments.

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following table summarizes the MIC values for various thiazole derivatives against common fungal pathogens, alongside the standard antifungal drug Fluconazole, providing a benchmark for comparison.

CompoundCandida albicans (MIC in µg/mL)Candida parapsilosis (MIC in µg/mL)Candida krusei (MIC in µg/mL)Reference
Thiazole Derivative T1 0.015-0.98Not ReportedNot Reported[1]
Thiazole Derivative T2 0.008-0.98Not ReportedNot Reported[1]
Thiazole Derivative T3 0.008-0.98Not ReportedNot Reported[1]
Thiazole Derivative T4 0.008-0.98Not ReportedNot Reported[1]
2-Hydrazinyl-thiazole 7a 7.81>125>125[3]
2-Hydrazinyl-thiazole 7b 3.962.562.5[3]
2-Hydrazinyl-thiazole 7c 3.915.6231.25[3]
Fluconazole 15.621.9562.5[3]

Note: The data for Thiazole Derivatives T1-T4 represent a range of MIC values against clinical C. albicans isolates.[1] The data for 2-Hydrazinyl-thiazole derivatives and Fluconazole are from a separate study.[3] Data for thiazoles derived from this compound is not yet available in the public domain and would be populated here upon experimental determination.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data.

Synthesis of Thiazole Derivatives from this compound

The general synthesis of 4-substituted thiazole derivatives involves the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative. For the synthesis of thiazoles from this compound, the following protocol can be adapted:

  • Reaction Setup: A mixture of this compound (1 mmol) and a substituted thiosemicarbazide (1 mmol) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with a cold solvent, and dried. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Synthesis Workflow

General Synthesis Workflow for Thiazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization cluster_end Final Product start1 This compound reaction Cyclocondensation in Ethanol/DMF start1->reaction start2 Substituted Thiosemicarbazide start2->reaction filtration Filtration and Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Purified Thiazole Derivative recrystallization->product analysis IR, NMR, Mass Spectrometry product->analysis Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate wells with fungal suspension inoculum->inoculate dilutions Prepare Serial Drug Dilutions in 96-well plate dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic Proposed Mechanism of Action for Antifungal Thiazoles thiazole Thiazole Derivative enzyme Lanosterol 14α-demethylase thiazole->enzyme Inhibition ergosterol Ergosterol Biosynthesis enzyme->ergosterol enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane ergosterol->membrane death Fungal Cell Death membrane->death

References

In vitro testing of novel compounds from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of novel compounds derived from a 2-bromo-1-(5-chlorothiophen-2-yl)ethanone scaffold. The following sections detail their anticancer activities against various cell lines, comparing them with established cytotoxic agents. Experimental protocols and relevant biological pathways are also outlined to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Anticancer Activity

A series of novel thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50), of these compounds is summarized below, with Doxorubicin and 5-Fluorouracil (5-Fu) serving as standard chemotherapeutic references.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fused Thienopyrrole 3b HepG2 (Liver)3.105Doxorubicin0.471
PC-3 (Prostate)2.15Doxorubicin1.05
Fused Pyrrolothienopyrimidine 4c HepG2 (Liver)3.023Doxorubicin0.471
PC-3 (Prostate)3.12Doxorubicin1.05
Chalcone C4 WiDr (Colon)0.77 µg/mL--
Chalcone C6 WiDr (Colon)0.45 µg/mL--
Amino Chalcone 13e MGC-803 (Gastric)1.525-Fluorouracil20.15
HCT-116 (Colon)1.835-Fluorouracil25.54
MCF-7 (Breast)2.545-Fluorouracil23.88

Note: IC50 values for Chalcones C4 and C6 were reported in µg/mL and are presented as such.

The data indicates that while the novel fused thiophene derivatives 3b and 4c show potent anticancer activity, they are less potent than the standard doxorubicin.[1] However, the amino chalcone derivative 13e exhibited significantly greater potency against gastric, colon, and breast cancer cell lines when compared to the standard chemotherapeutic agent 5-Fluorouracil.[2] Chalcones C4 and C6 , derived from 2-acetyl-5-chlorothiophene, also demonstrated high toxicity against the WiDr colorectal cancer cell line.[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, PC-3, MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 5×10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel thiophene compounds and the reference drugs. A control group with no drug treatment is also maintained.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay is used to quantify the extent of apoptosis induced by the test compounds.

  • Cell Treatment: Cells are treated with the IC50 concentration of the compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualized Pathways and Workflows

The following diagrams illustrate the biological pathways targeted by some of the novel thiophene derivatives and the general workflow of the in vitro cytotoxicity screening.

experimental_workflow start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay MTT Assay incubation->assay readout Absorbance Reading assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Thiophene Thiophene Derivatives (e.g., 4c) Bax Bax Thiophene->Bax Upregulates Bcl2 Bcl-2 Thiophene->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Bax Inhibits CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by thiophene derivatives.

References

A Comparative Guide to Reagents for the Synthesis of 5-Chlorothiophen-2-yl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chlorothiophen-2-yl scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its contribution to the electronic properties and biological activity of a wide range of compounds. The efficient and selective synthesis of heterocycles bearing this moiety is therefore of critical interest. This guide provides an objective comparison of alternative reagents and methodologies for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.

The primary routes for incorporating the 5-chlorothiophen-2-yl group involve palladium-catalyzed cross-coupling reactions. The traditional and most widely used method is the Suzuki-Miyaura cross-coupling, which utilizes a pre-functionalized boronic acid derivative. A prominent alternative is the direct C-H arylation, which offers a more atom- and step-economical approach by directly coupling a C-H bond of the thiophene ring with an aryl halide.

Core Synthetic Strategies

  • Suzuki-Miyaura Cross-Coupling : This robust and versatile reaction involves the coupling of an organoboron reagent, such as (5-chlorothiophen-2-yl)boronic acid , with a heterocyclic halide (or triflate) in the presence of a palladium catalyst and a base.[1][2] This method is well-established and tolerates a wide variety of functional groups.

  • Direct C-H Arylation : This modern approach circumvents the need to pre-install a boronic acid group on the thiophene ring.[3] Instead, it directly couples the C-H bond at the 5-position of 2-chlorothiophene (or a derivative) with a heterocyclic halide.[4][5] This strategy reduces synthetic steps and waste, aligning with the principles of green chemistry.[3]

Comparative Performance of Key Reagents

The choice between these primary strategies often depends on substrate availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes quantitative data from representative studies to facilitate comparison.

Methodology Key Reagent/Substrate Catalyst System Catalyst Loading Base/Additive Temperature (°C) Time Yield (%) Reference
Suzuki-Miyaura Coupling (5-Chlorothiophen-2-yl)boronic acidPd(PPh₃)₄0.118 mmolNa₂CO₃ (2.0 M aq.)1004.5 hNot specified[2]
Suzuki-Miyaura Coupling Arylboronic acid & 2,5-dibromo-3-methylthiophenePd(dppf)Cl₂Not specifiedK₂CO₃8012 h27-63[6]
Suzuki-Miyaura Coupling Bromothiophenes & Cyclopropylboronic acidPd(OAc)₂ / SPhos0.25–1 mol%K₃PO₄1101-2 h69–93[7]
Direct C-H Arylation 2-Substituted Thiophene & Aryl BromidePd(OAc)₂ (ligand-less)0.1–0.001 mol%KOAc / CsOAc1502-24 hUp to 98[3]
Direct C-H Arylation (Flow) Thiophene & Aryl BromidePd(OAc)₂ / P(o-tol)₃Not specifiedK₂CO₃ (solid base)14030-60 minUp to 90[8]
Direct C-H Arylation 3-(Methylsulfinyl)thiophene & Aryl IodidePd(OAc)₂ / P(Cy)₃·HBF₄0.5 mol%K₂CO₃12024 hUp to 99[5]

Experimental Protocols

Below are detailed methodologies for the key synthetic transformations discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Heterocyclic Halide with (5-Chlorothiophen-2-yl)boronic acid

This protocol is adapted from procedures for palladium-catalyzed couplings of thiophene derivatives.[2]

  • Setup : To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 mmol), (5-chlorothiophen-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add dioxane (10 mL) followed by an aqueous solution of sodium carbonate (2.0 M, 2.5 mL).

  • Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup : Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL). Pour the mixture into water (20 mL) and separate the layers.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-less Palladium-Catalyzed Direct C-H Arylation

This protocol is based on the highly efficient method for the 5-arylation of thiophenes.[3]

  • Setup : In a Schlenk tube, combine the 2-substituted thiophene (2.0 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.001 mmol, 0.1 mol%), and potassium acetate (KOAc) (1.5 mmol).

  • Atmosphere : Evacuate and backfill the tube with Argon three times.

  • Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) (2 mL) via syringe.

  • Reaction : Seal the tube and heat the mixture in a preheated oil bath at 150 °C for 18-24 hours.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction : Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the 5-aryl-2-substituted thiophene product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the primary synthetic routes discussed.

G cluster_0 Suzuki-Miyaura Coupling Pathway cluster_1 Direct C-H Arylation Pathway start1 Heterocyclic Halide product1 5-Chlorothiophen-2-yl Substituted Heterocycle start1->product1 Coupling reagent1 (5-Chlorothiophen-2-yl) boronic acid reagent1->product1 catalyst1 Pd(0) Catalyst + Base catalyst1->product1 start2 2-Chlorothiophene Derivative product2 5-Chlorothiophen-2-yl Substituted Heterocycle start2->product2 C-H Activation & Coupling reagent2 Heterocyclic Halide reagent2->product2 catalyst2 Pd(II) Catalyst + Base/Additive catalyst2->product2

Caption: Key synthetic routes to 5-chlorothiophen-2-yl heterocycles.

Conclusion

The synthesis of 5-chlorothiophen-2-yl substituted heterocycles can be approached through several effective palladium-catalyzed methods.

  • Suzuki-Miyaura cross-coupling , utilizing (5-chlorothiophen-2-yl)boronic acid, remains a highly reliable and versatile method with broad substrate scope and predictable reactivity. Its primary drawback is the requirement for a pre-functionalized boronic acid, which adds a step to the overall sequence if the reagent is not commercially available.

  • Direct C-H arylation presents a more modern and efficient alternative. By avoiding the synthesis of organometallic intermediates, it offers improved atom and step economy.[3] Recent advancements, including the use of ligand-less catalyst systems at very low loadings and the adaptation to continuous flow processes, make it an attractive option for both lab-scale and larger-scale synthesis.[3][8] However, reaction optimization may be more substrate-dependent compared to the Suzuki-Miyaura coupling.

The choice of reagent and methodology should be guided by the specific goals of the research, including the complexity of the target molecule, availability of starting materials, and desired process efficiency. Both pathways offer powerful tools for accessing this important class of compounds.

References

The Synthetic Utility of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a versatile α-bromoketone, serves as a key intermediate in the construction of a variety of heterocyclic scaffolds, most notably thiazoles and as a structural motif in important pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its synthesis versus commercial acquisition, and exploring its application in the synthesis of bioactive molecules.

Cost Analysis: In-House Synthesis vs. Commercial Procurement

A primary consideration for any research entity is whether to synthesize a key intermediate in-house or to purchase it from a commercial supplier. This decision hinges on factors such as the cost of starting materials, reaction yields, personnel time, and the scale of the required material.

Table 1: Cost Breakdown for the Synthesis of this compound

StepReactionStarting MaterialsCost of Starting Materials (per mole of product)ReagentsCost of Reagents (per mole of product)Reported Yield
1Friedel-Crafts Acylation2-Chlorothiophene~$9.00 - $10.00/kg[1]Acetic Anhydride~$0.51 - $0.90/kg[2][3]97%
2α-Bromination2-Acetyl-5-chlorothiophene(Calculated from Step 1)N-Bromosuccinimide (NBS)~$70.00 - $172.00/kg~82% (estimated)[4]

Table 2: Commercial Pricing of this compound and Precursors

CompoundSupplierQuantityPrice
2-ChlorothiopheneChemicalBook1 kg~$9.00 - $10.00[1]
Acetic AnhydrideVarious1 kg~$0.51 - $0.90[2][3]
N-Bromosuccinimide (NBS)Chem-Impex1 kg$70.00[2]
N-Bromosuccinimide (NBS)Sigma-Aldrich1 kg$172.00
2-Acetyl-5-chlorothiopheneIndiaMART1 kg~$2200.00
This compoundSigma-Aldrich-(Price on request)

Analysis:

The in-house synthesis of this compound appears to be a highly cost-effective strategy, particularly for large-scale production. The starting materials, 2-chlorothiophene and acetic anhydride, are relatively inexpensive commodity chemicals.[1][2][3] The subsequent bromination using N-Bromosuccinimide (NBS), while adding to the cost, still results in a final product that is likely to be significantly cheaper than commercial procurement, where prices for specialty reagents can be high. The high yield of the initial Friedel-Crafts acylation (97%) contributes favorably to the overall process economy.[3] The estimated yield for the bromination step is based on a similar substrate and is expected to be high.[4]

Synthetic Applications and Performance

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily due to the reactivity of the α-bromoketone moiety.

Hantzsch Thiazole Synthesis

A classic and highly efficient method for the construction of thiazole rings is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6][7] This reaction is known for its high yields and operational simplicity.

Table 3: Representative Hantzsch Thiazole Synthesis

Reactant 1Reactant 2ProductReaction ConditionsYield
This compoundThiourea2-Amino-4-(5-chlorothiophen-2-yl)thiazoleMethanol, heat, 30 minHigh (typically >90%)

The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.

Precursor to Rivaroxaban and Analogs

The 5-chlorothiophene-2-carbonyl moiety is the cornerstone of the anticoagulant drug Rivaroxaban.[8][9] Rivaroxaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[10][11][12] While the most common industrial syntheses of Rivaroxaban proceed through 5-chlorothiophene-2-carboxylic acid, the utility of this compound lies in its potential for the synthesis of analogs and in alternative synthetic routes. The α-bromoketone can be readily converted to the corresponding carboxylic acid or other derivatives, making it a valuable building block in this context.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-chlorothiophene (via Friedel-Crafts Acylation)

This protocol is adapted from a patented procedure.[3]

Materials:

  • 2-Chlorothiophene

  • Acetic anhydride

  • Phosphoric acid (catalytic amount)

  • Dichloroethane (solvent)

  • Sodium hydroxide solution

  • Water

Procedure:

  • To a reaction flask, add 2-chlorothiophene (10g) and dichloroethane (30g).

  • Add acetic anhydride (17g) and a catalytic amount of phosphoric acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, add water (30g).

  • Neutralize the mixture with a sodium hydroxide solution.

  • Separate the organic layer and concentrate under reduced pressure to obtain 5-chloro-2-acetylthiophene. Reported Yield: 97%[3]

Protocol 2: Synthesis of this compound (via α-Bromination)

This protocol is a general procedure adapted from the synthesis of a similar compound.[4]

Materials:

  • 2-Acetyl-5-chlorothiophene

  • N-Bromosuccinimide (NBS)

  • Acetic anhydride

  • Acetic acid

  • Water

Procedure:

  • To a dry round-bottomed flask, add 2-acetyl-5-chlorothiophene (10 mmol), N-bromosuccinimide (30 mmol), and acetic anhydride (40 mmol).

  • Add acetic acid (0.40 mL) to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, protected from light.

  • After cooling to room temperature, pour the mixture into water (100 mL) with continuous stirring.

  • The product will precipitate as a solid.

  • Collect the product by filtration and wash with water. Estimated Yield: ~82%[4]

Protocol 3: Hantzsch Thiazole Synthesis

This is a general and robust procedure for the synthesis of 2-aminothiazoles.[5]

Materials:

  • This compound

  • Thiourea

  • Methanol (solvent)

  • 5% Sodium carbonate solution

Procedure:

  • In a vial, combine this compound (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring for 30 minutes.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into a 5% sodium carbonate solution (20 mL) and swirl.

  • Collect the precipitated product by filtration and wash with water.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 2-Chlorothiophene 2-Chlorothiophene Acylation Acylation 2-Chlorothiophene->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation 2-Acetyl-5-chlorothiophene 2-Acetyl-5-chlorothiophene Acylation->2-Acetyl-5-chlorothiophene 97% Yield Bromination Bromination 2-Acetyl-5-chlorothiophene->Bromination NBS NBS NBS->Bromination Target_Compound This compound Bromination->Target_Compound ~82% Yield

Caption: Synthetic workflow for this compound.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Factor Xa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibition

Caption: Inhibition of Factor Xa by Rivaroxaban in the coagulation cascade.

Conclusion

The cost-benefit analysis strongly favors the in-house synthesis of this compound over commercial procurement for laboratories with the capability for organic synthesis, especially when larger quantities are required. The starting materials are readily available and affordable, and the synthetic procedures are high-yielding and straightforward. The versatility of this α-bromoketone as a precursor to medicinally relevant scaffolds, such as thiazoles, and its structural relationship to blockbuster drugs like Rivaroxaban, underscore its importance in modern drug discovery and development. The provided experimental protocols offer a reliable foundation for the synthesis and application of this valuable chemical intermediate.

References

Navigating Catalytic Efficiency in Reactions of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount for efficient and high-yield synthesis. This guide provides a comparative analysis of the efficacy of various catalysts in key reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a versatile building block in medicinal chemistry. We present a synthesis of available data on catalyst performance in 2-aminothiazole formation, chalcone synthesis, and Suzuki-Miyaura cross-coupling reactions, offering insights into reaction conditions, yields, and times.

The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including substituted thiazoles and chalcones. The efficiency of these synthetic routes is heavily reliant on the chosen catalyst. This guide aims to provide a clear comparison of different catalytic systems to aid in the rational design of synthetic pathways.

Comparative Performance of Catalysts

The efficacy of a catalyst is a multifactorial equation, with reaction yield and time being primary indicators of performance. The following tables summarize quantitative data for different catalytic systems in key synthetic transformations of α-bromo ketones, including analogs of this compound.

Table 1: Catalyst Performance in the Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis, a classic reaction for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thiourea derivative. Modern catalytic approaches have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Catalyst SystemReactants & ConditionsReaction TimeYield (%)Key Advantages
Conventional Heating 2-bromo-1-(pyridin-2-yl)ethanone, Thiourea, Ethanol, 70°C2 hours56%Simple, well-established method.[1]
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, Ethanol, 80°C25 minHighMagnetically separable and reusable catalyst, avoids toxic iodine.
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90%Reusable and efficient under both conventional heating and ultrasonic irradiation.
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighGreen and sustainable approach, mild reaction conditions.
Table 2: Catalyst Performance in the Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde is a fundamental method for synthesizing chalcones. The choice of catalyst and reaction conditions significantly impacts the efficiency of this transformation.

Catalyst SystemReactants & ConditionsReaction TimeYield (%)Key Advantages
Aqueous KOH N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide, Benzaldehyde derivatives, Room TemperatureNot SpecifiedGoodSimple and effective base-catalyzed method.
Diluted Ethanolic KOH 2-acetyl pyridine, Aldehyde derivatives, Room TemperatureNot SpecifiedGoodMild conditions suitable for various substrates.[2]
Sodium Hydroxide (Grinding) Substituted acetophenones, Aromatic aldehydes, Room Temperature30 min (grinding)~88%Solvent-free, mechanically activated reaction.
Pd(PPh₃)₄ (Heck Coupling) Aryl halide, Styrene, Carbon monoxideNot SpecifiedGoodAlternative route to chalcones via C-C bond formation.[3]
Table 3: Catalyst Performance in Suzuki-Miyaura Cross-Coupling of Halothiophenes

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound, the reactivity of the carbon-halogen bonds is a key consideration, with the C-Br bond being more reactive than the C-Cl bond.

Catalyst SystemSubstrateCoupling PartnerConditionsYield (%)Key Features
Pd(PPh₃)₄ 2,5-dibromo-3-hexylthiopheneArylboronic acidsK₃PO₄, 1,4-dioxane/water, 90°CModerate to GoodEfficient for coupling at the more reactive bromo-position.[4]
Pd(II)-(2-aminonicotinaldehyde) Aryl halides (Br, Cl, I)Organoboronic acidsWater, Moderate TemperatureGood to ExcellentAir-stable catalyst, functional in aqueous media.[5]
Palladacycle Aryl IodidesNot SpecifiedNot SpecifiedTON up to 10,000,000High turnover number indicating catalyst longevity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of 2-aminothiazoles and chalcones, which can be adapted for reactions involving this compound.

General Procedure for 2-Aminothiazole Synthesis (Hantzsch Reaction)
  • To a solution of the α-bromoketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone, 1.0 equivalent) in absolute ethanol, add the substituted thiourea (1.0-1.1 equivalents).[1][7]

  • The reaction mixture is then stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • A mixture of the acetophenone derivative (e.g., 2-acetyl-5-chlorothiophene, 1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) is prepared.[2]

  • A catalytic amount of a base (e.g., aqueous KOH or NaOH) is added to the mixture.[2]

  • The reaction is typically carried out in a solvent such as ethanol at room temperature or with gentle heating for a few hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is often poured into cold water to precipitate the chalcone product.

  • The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines a typical workflow for a catalyzed reaction involving this compound.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactant1 This compound mixing Mixing of Reactants and Catalyst reactant1->mixing reactant2 Co-reactant (e.g., Thiourea) reactant2->mixing catalyst Catalyst catalyst->mixing solvent Solvent solvent->mixing heating Heating/Stirring mixing->heating monitoring TLC Monitoring heating->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization yield_calc Yield Calculation characterization->yield_calc

Caption: Generalized workflow for a catalyzed organic synthesis.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper management and disposal of chemical reagents like 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a critical component of laboratory safety and regulatory compliance. This guide provides a direct, step-by-step procedure for its safe disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile or Viton)
Eye Protection Tightly fitting safety goggles or a face shield.[1]
Lab Coat A flame-retardant lab coat should be worn and fully buttoned.
Respiratory Protection Required if vapors or aerosols are generated.[3]

Step-by-Step Disposal Procedure

The disposal of this compound is managed as halogenated organic waste.[2] It is crucial to segregate this waste to prevent hazardous reactions and to ensure proper disposal, which is typically conducted through a licensed hazardous waste management facility.[1][2]

  • Waste Segregation: Do not mix this compound with non-halogenated organic waste, acids, bases, or heavy metal waste.[2] Keep it separate from strong oxidizing and reducing agents.

  • Waste Collection:

    • Use a designated and compatible waste container, such as a polyethylene or plastic-coated glass container. Halogenated solvents can produce acids that may corrode metal containers.[2]

    • The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".[2]

    • As waste is added, maintain a log of the approximate quantities.

  • Waste Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The container must be kept tightly closed except when adding waste.[2]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[4]

    • The waste container should be stored in secondary containment to prevent spills.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical destruction facility.[1]

    • The preferred method of disposal is controlled incineration with flue gas scrubbing.[1]

    • Do not discharge this chemical into sewer systems or the environment.[1]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition.[4] Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal as hazardous waste.[4]

Experimental Workflow for Disposal

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste: Keep separate from non-halogenated waste, acids, bases, and reactive chemicals. ppe->segregate collect Collect in Designated Container: - Labeled 'Halogenated Organic Waste' - Compatible material (e.g., polyethylene) segregate->collect log Log Waste Addition: Record chemical name and quantity. collect->log store Store Safely in SAA: - Tightly closed container - Cool, dry, well-ventilated area - Secondary containment log->store arrange_disposal Arrange for Professional Disposal: Contact licensed hazardous waste facility. store->arrange_disposal end End: Waste Safely Disposed arrange_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from potential splashes and contact with the chemical which can cause serious eye damage.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents skin contact, which can be harmful.[1][3]
Body Protection Laboratory coat or flame-retardant antistatic protective clothing.Protects against contamination of personal clothing and skin.[3]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Prevents inhalation of dust or vapors, which can be harmful.[1][2]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Handle the substance in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

    • Do not eat, drink, or smoke when using this product.[1][2]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

    • Store in a locked-up area.[1]

Emergency Procedures
IncidentFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
In Case of Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical help.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare Work Area (Clean, Uncluttered) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Personal Protective Equipment check_safety->don_ppe handle_chemical Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chemical Proceed to Handling avoid_contact Avoid Contact (Skin, Eyes, Clothing) handle_chemical->avoid_contact collect_waste Collect in Labeled Hazardous Waste Container handle_chemical->collect_waste Generate Waste no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink store_closed Store in Tightly Closed Container no_eat_drink->store_closed After Use store_cool_dry Store in Cool, Dry, Well-Ventilated Area store_closed->store_cool_dry store_locked Store Locked Up store_cool_dry->store_locked dispose_licensed Dispose via Licensed Facility collect_waste->dispose_licensed rinse_container Triple Rinse Container for Disposal dispose_licensed->rinse_container

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.